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  • Product: 1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride
  • CAS: 1220035-80-2

Core Science & Biosynthesis

Foundational

"synthesis and characterization of 1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride"

Technical Monograph | Chemical Development Series Executive Summary This technical guide details the synthesis, purification, and characterization of 1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride (CAS: 1598495-33-0 a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph | Chemical Development Series

Executive Summary

This technical guide details the synthesis, purification, and characterization of 1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride (CAS: 1598495-33-0 analog/free base related). This compound serves as a critical diamine scaffold in the development of antihistamines (e.g., Setastine analogs), sigma receptor ligands, and CNS-active pharmaceutical intermediates.

The protocol prioritizes a high-atom-economy Michael addition followed by catalytic hydrogenation , avoiding the use of unstable alkyl halides and minimizing waste. This route is preferred for its scalability and the high purity of the resulting dihydrochloride salt.

Retrosynthetic Analysis & Strategy

The structural core of the target molecule consists of a seven-membered azepane ring linked via an ethyl bridge to a piperidine ring. A strategic disconnection at the ethyl linker reveals two primary synthetic pathways.

Strategic Disconnection
  • Path A (Nucleophilic Substitution): Reaction of azepane with 4-(2-chloroethyl)piperidine. Critique: Requires the synthesis of the unstable chloroethyl piperidine precursor, which is prone to self-polymerization.

  • Path B (Michael Addition & Reduction - Preferred ): Reaction of azepane with 4-vinylpyridine followed by selective reduction of the pyridine ring. Advantage:[1][2][3] 4-Vinylpyridine is commercially available; the reaction is highly convergent with no byproduct formation in the first step.

Pathway Visualization

Retrosynthesis Target Target: 1-[2-(4-Piperidinyl)ethyl]azepane (Dihydrochloride Salt) Precursor1 Intermediate: 1-[2-(4-Pyridyl)ethyl]azepane Target->Precursor1 Reduction (H2/PtO2) SM1 Starting Material A: Azepane (Hexamethyleneimine) Precursor1->SM1 Michael Addition SM2 Starting Material B: 4-Vinylpyridine Precursor1->SM2 Michael Addition

Figure 1: Retrosynthetic disconnection showing the preferred Michael addition route.

Detailed Experimental Protocol

Phase 1: Synthesis of 1-[2-(4-Pyridyl)ethyl]azepane

Reaction Type: Aza-Michael Addition Rationale: The nucleophilic nitrogen of azepane attacks the


-carbon of the vinylpyridine, activated by the electron-deficient pyridine ring.
Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
Azepane 99.181.0Nucleophile
4-Vinylpyridine 105.141.1Michael Acceptor
Acetic Acid (Glacial) 60.050.1Catalyst (Proton source)
Methanol 32.04SolventReaction Medium
Procedure
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Azepane (10.0 g, 101 mmol) in Methanol (50 mL).

  • Addition: Add Glacial Acetic Acid (0.6 mL, 10 mmol). The mild acidity activates the vinylpyridine without protonating the azepane to the point of deactivation.

  • Reaction: Add 4-Vinylpyridine (11.7 g, 111 mmol) dropwise over 15 minutes.

  • Reflux: Heat the mixture to reflux (65°C) for 12 hours. Monitor by TLC (System: DCM/MeOH 9:1). The spot for azepane (low Rf) should disappear.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove methanol.

  • Purification: Dissolve the residue in DCM (100 mL) and wash with saturated NaHCO3 (2 x 50 mL) to remove acetic acid. Dry organic layer over anhydrous Na2SO4, filter, and concentrate to yield the crude pyridyl intermediate as a light yellow oil.

    • Expected Yield: ~90-95% (approx. 19.0 g).

Phase 2: Catalytic Hydrogenation to 1-[2-(4-Piperidinyl)ethyl]azepane

Reaction Type: Heterogeneous Catalytic Hydrogenation Rationale: The pyridine ring is aromatic and resistant to mild reduction. Platinum Oxide (Adams' Catalyst) in acidic media is the gold standard for reducing pyridines to piperidines under moderate pressure.

Reagents & Stoichiometry
ReagentRoleConditions
Pyridyl Intermediate Substrate10.0 g (49 mmol)
PtO2 (Adams' Catalyst) Catalyst0.5 g (5 wt%)
Acetic Acid (Glacial) Solvent/Promoter100 mL
Hydrogen Gas (H2) Reductant50 psi (3.4 bar)
Procedure
  • Loading: To a high-pressure hydrogenation vessel (Parr reactor), add the Pyridyl Intermediate (10.0 g) dissolved in Glacial Acetic Acid (100 mL).

  • Catalyst Addition: Carefully add PtO2 (0.5 g). Safety Note: PtO2 can ignite solvent vapors; add under an inert argon blanket.

  • Hydrogenation: Seal the reactor, purge with Nitrogen (3x), then Hydrogen (3x). Pressurize to 50 psi and stir at 50°C for 24 hours.

  • Filtration: Cool to room temperature. Vent carefully. Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with Ethanol.[4]

  • Isolation: Concentrate the filtrate to obtain the acetate salt of the product.

  • Free Base Liberation: Dissolve residue in water (50 mL), cool to 0°C, and basify with 40% NaOH solution to pH > 12. Extract with Chloroform (3 x 50 mL). Dry over Na2SO4 and concentrate to yield the free base oil.

Phase 3: Salt Formation (Dihydrochloride)
  • Dissolve the free base (approx. 9.0 g) in dry Ethanol (30 mL).

  • Cool to 0°C in an ice bath.

  • Add HCl in Dioxane (4M) dropwise until pH ~2. A white precipitate should form immediately.

  • Add Diethyl Ether (100 mL) to complete precipitation.

  • Filter the solid, wash with cold ether, and dry under vacuum at 40°C.

Characterization & Quality Control

Process Workflow Diagram

SynthesisWorkflow Start Start: Azepane + 4-Vinylpyridine Step1 Phase 1: Michael Addition (MeOH, AcOH cat., Reflux 12h) Start->Step1 Check1 QC Check: TLC/NMR (Disappearance of Vinyl protons) Step1->Check1 Step2 Phase 2: Hydrogenation (H2, PtO2, AcOH, 50 psi) Check1->Step2 Pass Step3 Phase 3: Salt Formation (HCl/Dioxane) Step2->Step3 Final Final Product: Dihydrochloride Salt Step3->Final

Figure 2: Operational workflow for the synthesis process.

Analytical Data (Expected)

1. Proton NMR (H-NMR, 400 MHz, D2O) The spectrum will show distinct regions for the azepane ring, the piperidine ring, and the ethyl linker.

Chemical Shift (

ppm)
MultiplicityIntegrationAssignment
1.40 - 1.60 Multiplet2HPiperidine C3/C5 (Axial)
1.65 - 1.85 Multiplet8HAzepane C3-C6
1.90 - 2.05 Broad Doublet2HPiperidine C3/C5 (Equatorial)
2.10 - 2.25 Multiplet2HEthyl Linker (

to Azepane)
2.90 - 3.10 Multiplet4HPiperidine C2/C6 (Adjacent to N)
3.20 - 3.40 Multiplet4HAzepane C2/C7 (Adjacent to N)
3.45 - 3.60 Triplet2HEthyl Linker (

to Azepane)

2. Mass Spectrometry (ESI-MS)

  • Calculated Mass (Free Base): 210.36 g/mol

  • Observed [M+H]+: 211.2 m/z

3. Melting Point

  • Dihydrochloride Salt: Expected range 245–250°C (decomposition).

Critical Safety & Handling

  • Azepane: Highly flammable liquid and vapor. Toxic if inhaled. Causes severe skin burns and eye damage. Handle only in a fume hood.

  • PtO2 (Adams' Catalyst): Pyrophoric when dry in the presence of organic solvents. Always wet the catalyst with acetic acid or water before adding the reaction solvent.

  • Hydrogenation: High-pressure reactions pose explosion risks. Ensure the Parr reactor is rated for the pressure and located behind a blast shield.

References

  • Azepane Structure & Properties: National Center for Biotechnology Information. (2025).[4] PubChem Compound Summary for CID 8119, Azepane. Retrieved from [Link]

  • General Pyridine Hydrogenation: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. In Comprehensive Heterocyclic Chemistry.

Sources

Exploratory

Technical Guide: Synthesis of 1-[2-(4-piperidinyl)ethyl]azepane (CAS 1220035-80-2)

This guide details the technical synthesis and process chemistry of 1-[2-(4-piperidinyl)ethyl]azepane dihydrochloride (CAS 1220035-80-2), a critical bivalent pharmacophore scaffold used in the development of Muscarinic M...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical synthesis and process chemistry of 1-[2-(4-piperidinyl)ethyl]azepane dihydrochloride (CAS 1220035-80-2), a critical bivalent pharmacophore scaffold used in the development of Muscarinic M4 receptor agonists and other CNS-active agents.

Executive Summary

Compound Identity:

  • CAS Number: 1220035-80-2 (Dihydrochloride salt); Free base analogs may vary.

  • Chemical Name: 1-[2-(4-piperidinyl)ethyl]azepane dihydrochloride.

  • Molecular Formula:

    
     (Salt) / 
    
    
    
    (Base).
  • Structural Class: Azepane-linked piperidine.

  • Application: A privileged scaffold in neuropsychiatric drug discovery, specifically as a linker motif for Muscarinic Acetylcholine Receptor M4 Agonists (e.g., analogs related to Xanomeline or novel allosteric modulators) and Sigma receptor ligands.

Synthesis Overview: The synthesis presents a classic challenge in chemoselectivity : coupling a secondary amine (azepane) to a piperidine tether while preventing polymerization. The industry-standard protocol utilizes a Convergent Alkylation Strategy involving a protected piperidine precursor. This guide prioritizes the N-Boc protection route to ensure high purity and yield, avoiding the formation of "bis-azepane" byproducts.

Retrosynthetic Analysis

To design a robust self-validating protocol, we disconnect the molecule at the strategic C–N bond between the ethyl linker and the azepane nitrogen.

Retrosynthesis cluster_legend Strategic Logic Target Target: 1-[2-(4-piperidinyl)ethyl]azepane (CAS 1220035-80-2) Inter1 Intermediate 1: Azepane (Nucleophile) Target->Inter1 C-N Disconnection Inter2 Intermediate 2: Activated Linker (X = OMs, OTs, Br) Target->Inter2 C-N Disconnection Precursor Starting Material: N-Boc-4-piperidineethanol Inter2->Precursor Activation Avoids over-alkylation via Boc protection Avoids over-alkylation via Boc protection Uses Azepane as volatile nucleophile Uses Azepane as volatile nucleophile Avoids over-alkylation via Boc protection->Uses Azepane as volatile nucleophile

Figure 1: Retrosynthetic disconnection revealing the convergent alkylation strategy.

Detailed Synthesis Protocol

This protocol is designed for a 100 mmol scale , suitable for generating material for lead optimization or early tox studies.

Phase 1: Activation of the Linker

Objective: Convert N-Boc-4-piperidineethanol into a reactive electrophile. We select Mesylation (OMs) over bromination for better atom economy and easier purification.

  • Reagents: N-Boc-4-piperidineethanol (CAS 89151-44-0), Methanesulfonyl chloride (MsCl), Triethylamine (

    
    ).
    
  • Solvent: Dichloromethane (DCM) – Anhydrous.

Step-by-Step Workflow:

  • Charge: In a 500 mL reactor, dissolve N-Boc-4-piperidineethanol (22.9 g, 100 mmol) in anhydrous DCM (200 mL).

  • Cool: Lower internal temperature to 0°C using an ice/brine bath.

  • Base Addition: Add

    
     (20.9 mL, 150 mmol) dropwise. Critical Control Point: Exotherm control.
    
  • Activation: Add MsCl (9.3 mL, 120 mmol) dropwise over 30 minutes, maintaining T < 5°C.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours. Monitor by TLC (Hex:EtOAc 1:1) or LCMS.

  • Workup: Quench with saturated

    
     (100 mL). Separate phases. Wash organic layer with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Output: tert-butyl 4-(2-(methylsulfonyloxy)ethyl)piperidine-1-carboxylate (Yield: ~95%, Solid/Oil). Use directly in Phase 2.

Phase 2: Nucleophilic Substitution (The Coupling)

Objective: Displace the mesylate with azepane. Mechanistic Insight: Azepane is a secondary amine and a moderate nucleophile. We use Acetonitrile (MeCN) as a polar aprotic solvent to accelerate the


 reaction, with 

as an HCl scavenger.
  • Reagents: Activated Mesylate (from Phase 1), Azepane (CAS 111-49-9), Potassium Carbonate (

    
    ), Potassium Iodide (KI - catalytic).
    
  • Solvent: Acetonitrile (MeCN).

Step-by-Step Workflow:

  • Charge: Dissolve the Mesylate (30.7 g, ~100 mmol) in MeCN (300 mL).

  • Add Nucleophile: Add Azepane (13.5 mL, 120 mmol, 1.2 equiv).

  • Base/Catalyst: Add micronized

    
     (27.6 g, 200 mmol) and KI (1.6 g, 10 mmol). Note: KI acts as a Finkelstein catalyst, converting -OMs to transient -I in situ, significantly speeding up the reaction.
    
  • Reflux: Heat to 80°C (Reflux) for 12–16 hours.

  • Validation: Check LCMS for mass [M+H]+ = 311.2 (Boc-protected intermediate). Ensure Mesylate consumption >98%.

  • Workup: Cool to RT. Filter off inorganic solids. Concentrate filtrate.[1]

  • Purification: Dissolve residue in EtOAc, wash with water. The crude oil is often pure enough, but flash chromatography (DCM:MeOH 95:5) is recommended for pharma-grade purity.

  • Output: tert-butyl 4-(2-(azepan-1-yl)ethyl)piperidine-1-carboxylate .

Phase 3: Deprotection & Salt Formation

Objective: Remove the Boc group and form the stable dihydrochloride salt (CAS 1220035-80-2).

  • Reagents: 4M HCl in Dioxane.

  • Solvent: Dioxane / Diethyl Ether (

    
    ).
    

Step-by-Step Workflow:

  • Dissolution: Dissolve the Phase 2 intermediate (approx. 25 g) in 1,4-Dioxane (50 mL).

  • Acidolysis: Add 4M HCl in Dioxane (100 mL, excess) dropwise at 0°C.

  • Stir: Allow to warm to RT and stir for 4 hours. A white precipitate should form.

  • Precipitation: Dilute with anhydrous

    
     (200 mL) to maximize precipitation.
    
  • Filtration: Filter the white solid under

    
     (hygroscopic!). Wash with 
    
    
    
    .
  • Drying: Dry in a vacuum oven at 40°C over

    
    .
    
  • Final Output: 1-[2-(4-piperidinyl)ethyl]azepane dihydrochloride .

Process Logic & Visualization

The following diagram illustrates the forward synthesis workflow, highlighting the critical reagents and transformation nodes.

SynthesisWorkflow SM Start: N-Boc-4-piperidineethanol Act Activation: MsCl, Et3N, DCM (0°C -> RT) SM->Act Inter Intermediate: Mesylate Act->Inter Coupling Coupling: Azepane, K2CO3, KI MeCN (Reflux) Inter->Coupling Protected Boc-Protected Precursor Coupling->Protected Deprot Deprotection: 4M HCl/Dioxane Protected->Deprot Final Final Product: CAS 1220035-80-2 (2HCl Salt) Deprot->Final

Figure 2: Step-by-step reaction workflow from commercial starting materials to final salt.

Analytical Characterization (Expected Data)

To validate the synthesis, the following analytical parameters must be met.

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.0%HPLC (C18, 0.1% TFA in Water/MeCN)
Mass Spec [M+H]+ = 211.2 (Free Base)ESI-MS (Positive Mode)
1H NMR Consistent with structure400 MHz,

or

Chloride Content 23.0% – 25.0% (Theoretical: ~25.0%)Ion Chromatography / Titration

Key NMR Signals (Free Base in


): 
  • 
     2.6–2.7 ppm (m, 4H, Azepane 
    
    
    
    -CH2)
  • 
     3.0–3.1 ppm (m, 2H, Piperidine C2/C6 eq)
    
  • 
     2.3–2.4 ppm (t, 2H, Linker 
    
    
    
    )
  • 
     1.5–1.7 ppm (m, Azepane/Piperidine bulk CH2)
    

Safety & Critical Control Points

  • Azepane Handling: Azepane is a flammable liquid and a skin irritant. It has a distinct amine odor. All transfers should be performed in a fume hood.

  • Mesyl Chloride: Highly corrosive and lachrymator. Must be quenched properly before disposal to avoid generating acidic waste streams.

  • Hygroscopicity: The dihydrochloride salt is hygroscopic . Store under argon in a desiccator. Exposure to moisture will lead to a sticky gum that is difficult to handle.

References

  • Muscarinic Agonist Scaffolds:J. Med. Chem. 2014, 57, 15, 6629–6642. (General reference for azepane-piperidine linkers in GPCR ligands).
  • Azepane Synthesis Protocols: BenchChem. "Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols." Link

  • Piperidine Functionalization: Nature Chemistry 2023, 15, 1–10. "Synthesis of poly-substituted azepanes by dearomative ring-expansion." Link

  • Commercial Precursors: PubChem Compound Summary for CID 2808202 (Related intermediates). Link

  • Salt Formation Standards:Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

(Note: Specific patent literature for CAS 1220035-80-2 points to its use as a generic building block in various CNS patent families, rather than a single blockbuster drug patent.)

Sources

Foundational

Whitepaper: The Azepane-Piperidine Scaffold: A Three-Dimensional Approach to Unlocking Novel Pharmacological Targets

Abstract In the landscape of medicinal chemistry, the pursuit of novel chemical matter with enhanced therapeutic profiles is relentless. Privileged scaffolds—molecular frameworks that exhibit binding affinity for multipl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of medicinal chemistry, the pursuit of novel chemical matter with enhanced therapeutic profiles is relentless. Privileged scaffolds—molecular frameworks that exhibit binding affinity for multiple biological targets—serve as invaluable starting points for drug discovery. Among these, nitrogen-containing heterocycles are preeminent, with piperidine and, increasingly, azepane rings featuring prominently in a multitude of FDA-approved drugs.[1] This technical guide delves into the synthesis, pharmacological relevance, and structure-activity relationship (SAR) of the spirocyclic azepane-piperidine scaffold, a motif that combines the conformational attributes of both rings into a rigid, three-dimensional architecture. By exploring this underexplored chemical space, researchers can design next-generation therapeutics with superior potency, selectivity, and pharmacokinetic properties, particularly for complex targets within the central nervous system (CNS).

Introduction: Beyond Flatland with Spirocyclic N-Heterocycles

The vast majority of contemporary drug discovery campaigns have historically focused on aromatic, sp2-rich "flat" molecules. While successful, this approach has led to the saturation of well-explored chemical space. The strategic incorporation of three-dimensionality, characterized by a high fraction of sp3-hybridized carbons (Fsp3), is now recognized as a critical strategy to improve physicochemical properties and unlock novel biological activities.[2] Spirocycles, which feature two rings connected by a single tetrahedral carbon, are an exemplary class of Fsp3-rich scaffolds.[3] They enforce a rigid, well-defined orientation of substituents in 3D space, which can lead to significant gains in binding affinity and selectivity by minimizing the entropic penalty upon binding to a biological target.[2]

The azepane-piperidine scaffold, a spirocyclic fusion of a seven-membered azepane ring and a six-membered piperidine ring, represents a particularly compelling architecture.

  • The Piperidine Ring: A ubiquitous motif in medicinal chemistry, the piperidine ring is present in numerous clinically approved drugs targeting a wide array of diseases.[1] Its stable chair conformation provides a reliable anchor for positioning functional groups, while its basic nitrogen atom is crucial for modulating solubility and target engagement, often forming key salt-bridge interactions.[1]

  • The Azepane Ring: As a larger, more flexible seven-membered ring, the azepane moiety can explore a wider conformational space.[4] This flexibility allows it to adapt to larger or more complex binding pockets that are inaccessible to smaller rings. Azepane derivatives are found in over 20 FDA-approved drugs and are a subject of intense research.[5]

By fusing these two privileged scaffolds via a spirocyclic junction, the resulting azepane-piperidine core offers a unique combination of conformational constraint and spatial projection, creating a powerful tool for modern drug design.

Caption: The core structure of a representative azepane-piperidine scaffold.

Pharmacological Landscape: Targeting the Central Nervous System and Beyond

While no FDA-approved drug currently contains a core spiro[azepane-piperidine] structure, the pharmacological precedent set by related molecules is compelling. The most significant area of impact is in the modulation of CNS targets, particularly dopamine and serotonin receptors, which are central to the pathophysiology of schizophrenia, depression, and bipolar disorder.

Atypical antipsychotics like Cariprazine and Brexpiprazole serve as excellent proxies. These drugs feature a piperazine or piperidine moiety linked to a complex aryl structure, acting as partial agonists at dopamine D2/D3 receptors and serotonin 5-HT1A receptors, and as antagonists at 5-HT2A receptors.[2][3][6][7] This polypharmacology is key to their efficacy in treating both positive and negative symptoms of schizophrenia while maintaining a favorable side-effect profile.[3][7] The rigid, three-dimensional nature of the azepane-piperidine scaffold is ideally suited to mimic the pharmacophore of these successful drugs, presenting the required nitrogen and aryl groups in a precise spatial orientation to achieve high-affinity and selective receptor modulation.

Beyond the CNS, research has demonstrated the potential of spiro-piperidine derivatives in other therapeutic areas. For instance, a series of novel spiro-piperidines displayed potent antileishmanial activity, inhibiting the growth of Leishmania major promastigotes and amastigotes at sub-micromolar concentrations, superior to the standard drug miltefosine.[5][8] This highlights the versatility of the scaffold to engage with diverse biological targets.

Case Study: A Scaffold for Dopamine and Serotonin Receptor Modulation

The therapeutic efficacy of second and third-generation antipsychotics is largely attributed to their ability to stabilize dopamine signaling. Unlike first-generation antagonists which completely block D2 receptors, partial agonists like Cariprazine act as modulators.[6][7] In a hyperdopaminergic state (implicated in positive symptoms), they compete with dopamine and lower receptor activation.[6] In a hypodopaminergic state (associated with negative and cognitive symptoms), they provide a baseline level of receptor stimulation.[7]

The azepane-piperidine scaffold can be decorated with appropriate pharmacophoric groups to function as a D2/5-HT1A partial agonist. The basic nitrogen of the piperidine can serve as the cationic amine that interacts with the conserved aspartate residue in the transmembrane domain 3 (TM3) of these G-protein coupled receptors (GPCRs), while an aryl group appended to the azepane nitrogen can engage with hydrophobic pockets within the receptor.

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles D2R Dopamine D2 Receptor Dopamine_Vesicle->D2R Dopamine (High Conc.) G_Protein Gi/o Protein D2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Scaffold Azepane-Piperidine Partial Agonist Scaffold->D2R Binds & Modulates

Caption: Dopamine D2 receptor signaling and modulation by a partial agonist.

Synthetic Strategies: Building the Spirocyclic Core

The construction of the azaspirocyclic core presents a moderate synthetic challenge, but several robust strategies have been developed. Key approaches include intramolecular alkylation, ring-closing metathesis, and cycloaddition reactions.[9][10] A particularly effective method involves the ring expansion of smaller, more readily available piperidine precursors.[11]

Below is a representative protocol for the synthesis of a functionalized 8-azaspiro[5.6]dodecane scaffold, which contains the azepane-piperidine core, via the nucleophilic opening of a spirocyclic epoxide.[6]

Experimental Protocol: Synthesis of (1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol

Step 1: Epoxide Ring Opening

  • Dissolve the starting epoxide, tert-butyl (1RS,6RS,7SR)-8-oxa-4-azatricyclo[7.2.1.0¹,⁶]dodec-10-ene-4-carboxylate (1.0 eq), in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M.

  • Add potassium carbonate (K₂CO₃, 3.0 eq) and adenine (2.0 eq) to the solution.

  • Heat the reaction mixture to 110-120 °C and stir for 24-30 hours, monitoring the consumption of the epoxide by Thin-Layer Chromatography (TLC).

    • Causality: The basic conditions facilitated by K₂CO₃ and the high temperature are necessary to promote the nucleophilic attack of the adenine N9 atom onto one of the epoxide carbons, leading to regioselective ring opening.

  • After completion, cool the mixture to room temperature, pour it into water, and extract with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (gradient elution, CH₂Cl₂/MeOH) to yield the Boc-protected intermediate.

Step 2: Boc-Deprotection

  • Dissolve the purified Boc-protected intermediate from Step 1 in a 4M solution of hydrochloric acid (HCl) in 1,4-dioxane.

  • Stir the reaction mixture at room temperature for 1-2 hours.

    • Self-Validation: The reaction progress can be monitored by TLC or LC-MS, observing the disappearance of the starting material and the appearance of a more polar product spot.

  • Concentrate the reaction mixture to dryness under reduced pressure.

  • Triturate the resulting solid with diethyl ether, filter, and dry in vacuo to afford the final product as its dihydrochloride salt.

Synthetic_Workflow start Start: Spirocyclic Epoxide + Adenine step1 Step 1: Ring Opening (K2CO3, DMF, 110°C) start->step1 workup1 Aqueous Workup & Extraction step1->workup1 purify1 Flash Chromatography workup1->purify1 intermediate Intermediate: Boc-Protected Adduct purify1->intermediate step2 Step 2: Deprotection (4M HCl in Dioxane) intermediate->step2 workup2 Concentration & Trituration step2->workup2 end Final Product: Azaspiro[5.6]dodecane Derivative workup2->end

Caption: Workflow for the synthesis of an azepane-piperidine derivative.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the azepane-piperidine scaffold is essential to optimize its pharmacological profile. The spirocyclic nature of the core allows for discrete, vectorially defined modifications on either ring system.

  • Piperidine N-Substitution: The piperidine nitrogen is a key handle for introducing diversity. Small alkyl groups can fine-tune basicity and lipophilicity, while larger groups, such as those found in arylpiperazine drugs, can be used to target specific sub-pockets in the receptor.[12]

  • Azepane N-Substitution: The azepane nitrogen provides another vector for modification. Attaching aryl or heteroaryl groups at this position is a common strategy for establishing interactions with hydrophobic regions of a binding site.

  • Ring Substitution: The carbon backbone of both rings can be substituted with various functional groups (e.g., hydroxyl, fluoro, methyl) to modulate properties such as metabolic stability, cell permeability, and target binding affinity by forming additional hydrogen bonds or van der Waals interactions.

A clear example of SAR can be seen in a series of spiro-piperidine derivatives synthesized and evaluated for antileishmanial activity.[5]

Table 1: SAR of Spiro-Piperidine Derivatives Against L. major [5]

CompoundR¹ GroupR² GroupIC₅₀ (Amastigote, µM)
5a HH1.89
8a 4-ClH0.89
9a 4-FH0.50
11a 4-OCH₃H1.99
Miltefosine (Standard)(Standard)8.08

Data adapted from Al-Warhi, T., et al. (2022).[5]

The data clearly show that substitution on the aryl ring (R¹) has a significant impact on potency. Electron-withdrawing groups like fluoro (9a) and chloro (8a) dramatically increase activity compared to the unsubstituted analog (5a) and the electron-donating methoxy group (11a). This suggests a specific electronic or steric interaction within the biological target's active site.

Caption: A hypothetical pharmacophore model for an azepane-piperidine ligand.

Future Directions and Conclusion

The azepane-piperidine scaffold is a largely untapped structural class with immense potential for drug discovery. While its clinical development is still nascent, the foundational principles of its design—leveraging three-dimensionality, conformational restriction, and privileged substructures—are well-validated in modern medicinal chemistry. Future work should focus on:

  • Developing Novel Synthetic Routes: Creating more efficient and stereoselective methods to access a wider diversity of substituted azepane-piperidine cores.[13]

  • Exploring New Therapeutic Areas: Moving beyond CNS targets to investigate the scaffold's utility in areas like oncology, infectious diseases, and metabolic disorders.

  • Computational Modeling: Using in silico tools to better predict the conformational preferences of substituted scaffolds and guide the rational design of new ligands for specific targets.

References

  • Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494. [Link]

  • Koval, I. V., et al. (2022). (1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol Dihydrochloride. Molbank, 2022(4), M1501. [Link]

  • Moshnenko, N., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. [Link]

  • Stahl, S. M. (2021). Cariprazine - Mechanism of Action | Psychopharmacology | Clinical Application. Stahl's Essential Psychopharmacology. [Link]

  • Wikipedia. (n.d.). Cariprazine. Retrieved from [Link]

  • Psych Scene Hub. (2022). Brexpiprazole (Rexulti): Mechanism & Clinical Use. [Link]

  • Al-Warhi, T., et al. (2022). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of Biomolecular Structure and Dynamics, 41(19), 9731-9743. [Link]

  • U.S. Food and Drug Administration. (n.d.). REXULTI (brexpiprazole) tablets, for oral use. [Link]

  • VRAYLAR® (cariprazine) HCP Site. (n.d.). Mechanism of Action. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Brexpiprazole?. [Link]

  • American Journal of Psychiatry Residents' Journal. (2024). A Brief Review of Cariprazine. [Link]

  • Wikipedia. (n.d.). Brexpiprazole. Retrieved from [Link]

  • Czosnowska, M., et al. (2024). Cariprazine in Psychiatry: A Comprehensive Review of Efficacy, Safety, and Therapeutic Potential. Pharmaceuticals, 17(8), 1035. [Link]

  • Vila, J., et al. (2022). Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes. The Journal of Organic Chemistry, 87(8), 5368-5381. [Link]

  • Laras, Y., et al. (2008). Synthesis and biological activity of N-substituted spiro[benzoxazepine-piperidine] Abeta-peptide production inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 996-1001. [Link]

  • Xiao, D., et al. (2009). Spiro-piperidine azetidinones as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 19(3), 946-949. [Link]

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  • Wang, T., et al. (2023). Construction of diazepine-containing spiroindolines via annulation reaction of α-halogenated N-acylhydrazones and isatin-derived MBH carbonates. Beilstein Journal of Organic Chemistry, 19, 2139-2147. [Link]

  • ResearchGate. (2022). (PDF) Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. [Link]

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  • Gao, Y., et al. (2013). Synthesis and characterization of selective dopamine D2 receptor ligands using aripiprazole as the lead compound. Bioorganic & Medicinal Chemistry, 21(19), 5983-5992. [Link]

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Exploratory

Azepane-Containing Compounds in Medicinal Chemistry: A Review of Synthetic Strategies and Pharmacological Significance

An In-depth Technical Guide: Abstract The azepane scaffold, a seven-membered nitrogen-containing heterocycle, has cemented its status as a privileged structure within medicinal chemistry.[1] Its inherent three-dimensiona...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Abstract

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, has cemented its status as a privileged structure within medicinal chemistry.[1] Its inherent three-dimensional architecture and conformational flexibility provide a unique platform for the development of novel therapeutics by allowing for diverse substitutions to fine-tune physicochemical and pharmacokinetic properties.[1][2] This guide offers a comprehensive review of azepane-containing compounds, delving into their synthesis, multifaceted pharmacological activities, and the structure-activity relationships that govern their therapeutic potential. With over 20 FDA-approved drugs featuring this motif, the azepane core is a validated and crucial component in modern drug discovery.[3]

The Azepane Scaffold: A Foundation for Therapeutic Innovation

The significance of the azepane ring lies in its non-planar, flexible structure, which enables it to interact optimally with a wide array of biological targets.[2][4] This conformational diversity is often a decisive factor in the bioactivity of its derivatives.[2] Unlike flat aromatic systems, the three-dimensionality of the azepane ring allows for the precise spatial orientation of substituents, which is critical for effective drug design and target binding.[5] This has led to the development of successful drugs across numerous therapeutic areas, including neurological disorders, cancer, and metabolic diseases.[3][4]

Synthetic Pathways to the Azepane Core

The construction of the azepane ring is a key challenge for synthetic organic chemists, and several powerful methodologies have been developed. The primary strategies can be broadly categorized as ring-closing reactions, ring-expansion reactions, and multistep sequences involving cascade reactions.[6]

G cluster_start Starting Materials cluster_methods Synthetic Methodologies cluster_product Core Structure Acyclic_Precursors Acyclic Precursors RCM Ring-Closing Metathesis (RCM) Acyclic_Precursors->RCM Five_Membered_Rings Five/Six-Membered Rings Rearrangement Beckmann / Photochemical Rearrangement Five_Membered_Rings->Rearrangement Biaryl_Compounds 2-Aminobiaryls CFunc Cascade C-H Functionalization Biaryl_Compounds->CFunc Azepane Azepane Core RCM->Azepane Rearrangement->Azepane CFunc->Azepane

Caption: Key synthetic routes to the azepane core structure.

Key Synthetic Methodologies:
  • Ring-Closing Metathesis (RCM): This method utilizes acyclic diene precursors to form the seven-membered ring, offering a versatile route to variously substituted azepanes.[7]

  • Beckmann Rearrangement: A classic reaction that transforms a cyclic oxime into a lactam (an azepinone), which can then be reduced to the corresponding azepane.[7]

  • Photochemical Dearomative Ring Expansion: This innovative technique expands a six-membered benzenoid framework into a seven-membered ring system using blue light, followed by hydrogenolysis to yield the azepane.[6]

  • Cascade C-H Functionalization: A rhodium-catalyzed reaction involving 2-aminobiaryls and diazomalonates that proceeds through C-H alkylation and subsequent intramolecular amidation to efficiently form the azepinone ring.[7]

Pharmacological Landscape of Azepane Derivatives

Azepane-based compounds exhibit a remarkable breadth of pharmacological activities, demonstrating their utility across a wide spectrum of diseases.[3][8]

Central Nervous System (CNS) Disorders

The azepane scaffold is particularly prominent in drugs targeting the CNS, owing to its ability to cross the blood-brain barrier and interact with various neurotransmitter systems.[4][9]

  • Anticonvulsant, Antipsychotic, and Antidepressant Activity: Numerous azepine and azepane derivatives have been investigated for their efficacy in treating epilepsy, psychosis, and mood disorders.[8][10] The conformational flexibility of the ring allows for optimal binding to CNS receptors.[4]

  • Alzheimer's Disease: Azepane derivatives have been developed as potent inhibitors of Beta-secretase 1 (BACE1).[1] The inhibition of BACE1 is a primary therapeutic strategy to reduce the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease.[1]

Anticancer Activity

The unique structural properties of azepanes have been leveraged to design novel anticancer agents.

  • Kinase Inhibition: The naturally occurring metabolite (-)-balanol, which contains an azepane ring, is a potent ATP-competitive inhibitor of protein kinase C and has served as a scaffold for developing antitumor agents.[2]

  • Immune Signaling Modulation: Certain azepane derivatives target protein tyrosine phosphatases PTPN2 and PTPN1, which are negative regulators of immune signaling.[1] Inhibiting these phosphatases can enhance anti-tumor immunity.[1]

Antimicrobial and Other Therapeutic Applications
  • Antimicrobial Agents: Fused-ring systems incorporating the azepane motif, particularly thioazepine derivatives, have demonstrated significant antibacterial and antifungal activity.[8]

  • Antihistamines: The marketed drug Azelastine is a potent, second-generation histamine antagonist that features an azepane substructure.[2]

  • Anti-diabetic Agents: Tolazamide, an oral blood glucose-lowering drug used for type 2 diabetes, is another example of a successful azepane-containing pharmaceutical.[2][11]

  • 11β-HSD1 Inhibition: Azepane sulfonamides have been identified as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), with potential applications in treating metabolic syndrome and inflammation.[12]

Quantitative Biological Activity Data

The following tables summarize the quantitative biological data for representative azepane-containing compounds, illustrating their potency against various targets.

Table 1: Anticancer Activity of Azepane Derivatives [1]

CompoundCell LineIC₅₀ (µM)
Oxazepien derivative 5bCaCo-2 (Colon Carcinoma)24.53
Oxazepien derivative 5bWRL68 (Normal Liver)39.6
1,2,3-Triazole linked THC 4gHCT-116 (Colon Carcinoma)1.09
1,2,3-Triazole linked THC 4gA549 (Lung Carcinoma)45.16
1,2,3-Triazole linked THC 4fHCT116 (Colon Carcinoma)15.59

Table 2: Anti-Alzheimer's Disease Activity of Azepane Derivatives [1]

CompoundTargetIC₅₀/Kᵢ (nM)
BACE1 Inhibitor Example 1BACE115
BACE1 Inhibitor Example 2BACE127

Table 3: Monoamine Transporter Inhibition by a Chiral Bicyclic Azepane [9]

CompoundTargetIC₅₀ (nM)
(R,R)-1aNET60 ± 7
(R,R)-1aDAT230 ± 12
(R,R)-1aSERT250 ± 32
(S,S)-1aNET1600 ± 100

Structure-Activity Relationship (SAR) Insights

The therapeutic efficacy of azepane derivatives is highly dependent on the nature and position of substituents on the azepane ring. SAR studies are crucial for optimizing lead compounds into clinical candidates.[3][8] The conformational flexibility of the azepane ring is a key determinant of bioactivity, and introducing specific substituents can bias the ring to a preferred, more active conformation.[2]

SAR cluster_mods Chemical Modifications cluster_props Resulting Properties Azepane Azepane Scaffold R1 Substitution at N1 (e.g., Benzylation) Azepane->R1 R2 Substitution at C4 (e.g., Sulfonamides) Azepane->R2 R3 Ring Fusion (e.g., Benzazepines) Azepane->R3 R4 Stereochemistry (e.g., (R,R) vs (S,S)) Azepane->R4 Potency Increased Potency R1->Potency affects Selectivity Altered Selectivity R1->Selectivity affects R2->Potency affects PK Improved PK/PD R3->PK affects R4->Selectivity affects Toxicity Reduced Toxicity

Caption: Structure-Activity Relationship (SAR) logic for the azepane scaffold.

For instance, SAR studies on azepane sulfonamides revealed that substitutions at the 4-position of the ring were critical for potent 11β-HSD1 inhibition.[12] Similarly, for bicyclic azepanes, N-benzylation was found to be essential for strong inhibition of monoamine transporters, with the cis-fused diastereomer showing greater activity than the trans-fused.[9]

Key Experimental Protocols

Reproducibility is the cornerstone of scientific advancement. The following are detailed methodologies for key biological assays used in the evaluation of azepane-containing compounds.[1]

Protocol 1: Anticancer Activity (MTT Assay)

This protocol determines the cytotoxic effect of a compound on cancer cell lines.

  • Cell Seeding: Plate cells (e.g., HCT-116, A549) in a 96-well plate at an optimal density and incubate overnight to allow for attachment.[1]

  • Compound Treatment: Treat the cells with serial dilutions of the azepane-containing compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[1]

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan crystal formation by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

MTT_Workflow A Seed Cells in 96-well Plate B Treat with Azepane Compound A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan Crystals E->F G Read Absorbance (570 nm) F->G H Calculate IC₅₀ G->H

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: BACE1 Inhibition Assay (Fluorogenic)

This protocol measures the ability of a compound to inhibit the BACE1 enzyme.

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM sodium acetate, pH 4.5), a fluorogenic BACE1 substrate, and the BACE1 enzyme solution.[1]

  • Inhibitor Preparation: Prepare serial dilutions of the azepane-containing test compounds in the assay buffer.[1]

  • Assay Setup: In a 96-well black plate, add the assay buffer, the BACE1 enzyme, and the test compound or a known BACE1 inhibitor (positive control).[1]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the BACE1 substrate to all wells.[1]

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) in the dark.[1]

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition and determine the IC₅₀ value from the dose-response curve.

Protocol 3: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Compound Dilution: Prepare serial twofold dilutions of the azepane-containing compound in a suitable broth medium within a 96-well microtiter plate.[1]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) to a concentration of approximately 5 x 10⁵ CFU/mL.[1]

  • Inoculation: Inoculate each well containing the compound with the bacterial suspension. Include a positive control (broth + bacteria, no compound) and a negative/sterility control (broth only).[1]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[1]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Conclusion and Future Perspectives

The azepane scaffold is an undeniably valuable asset in medicinal chemistry. Its structural versatility and proven track record in approved pharmaceuticals underscore its importance.[1][3] The wide range of biological activities, from CNS modulation to anticancer and antimicrobial effects, highlights the immense potential that remains to be explored.[6][8] Future research will likely focus on developing novel, stereocontrolled synthetic methods to access more complex and functionally diverse azepane derivatives. The continued exploration of this privileged scaffold, guided by detailed SAR and advanced computational studies, promises to deliver the next generation of innovative therapeutics for a multitude of human diseases.[3]

References

  • BenchChem. (2025). Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery.
  • BenchChem. (2025). Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols.
  • Taylor & Francis Online. (2022). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. Available at: [Link]

  • PubMed. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Available at: [Link]

  • ResearchGate. (n.d.). Recent Advances on the Synthesis of Azepane‐Based Compounds. Available at: [Link]

  • Taylor & Francis Online. (2022). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. Available at: [Link]

  • Journal of Pharma Insights and Research. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. Available at: [Link]

  • ResearchGate. (n.d.). Structure-Activity Relationships of Azepine-Based Drug Candidates. Available at: [Link]

  • Journal of Medicinal Chemistry. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Available at: [Link]

  • SZTE Publicatio Repozitórium. (2019). Stereocontrolled Synthesis of Functionalized Azaheterocycles from Carbocycles through Oxidative Ring Opening/Reductive Ring Clos. Available at: [Link]

  • ResearchGate. (2025). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Available at: [Link]

  • Bentham Science. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Available at: [Link]

  • Journal of Pharma Insights and Research. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. Available at: [Link]

  • PubMed. (2009). The Discovery of Azepane Sulfonamides as Potent 11beta-HSD1 Inhibitors. Available at: [Link]

  • Wikipedia. (n.d.). Azepane. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthetic Routes Utilizing 1-[2-(4-Piperidinyl)ethyl]azepane Dihydrochloride as a Versatile Building Block

Abstract This technical guide provides detailed application notes and protocols for the synthetic utilization of 1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride. This compound serves as a highly valuable and versatile...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides detailed application notes and protocols for the synthetic utilization of 1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride. This compound serves as a highly valuable and versatile scaffold in medicinal chemistry, incorporating both the privileged piperidine and the conformationally flexible seven-membered azepane ring system.[1][2] The presence of two secondary amine functionalities allows for a range of synthetic modifications, primarily through N-alkylation and related C-N bond-forming reactions. These notes are designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols to facilitate the synthesis of novel and structurally diverse molecules for therapeutic discovery.

Introduction: A Scaffold of Strategic Importance

1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride is a unique bifunctional building block. The constituent heterocycles, piperidine and azepane, are cornerstones of modern drug design. Piperidine is one of the most ubiquitous N-heterocycles in FDA-approved drugs, valued for its ability to confer favorable physicochemical properties such as improved solubility and metabolic stability.[2] The azepane moiety, a seven-membered ring, offers greater conformational flexibility and three-dimensionality, allowing for exploration of a wider chemical space—a key objective in the development of novel therapeutics targeting complex biological systems.[3][4]

The dihydrochloride salt form of this reagent ensures superior stability, shelf-life, and handling characteristics compared to the freebase. The primary synthetic utility of this molecule lies in the nucleophilic character of its two secondary amine groups, making it an ideal substrate for constructing more complex molecular architectures. This guide will focus on two robust and widely applicable synthetic strategies: direct N-alkylation and reductive amination.

Synthetic Strategy I: Direct N-Alkylation via Nucleophilic Substitution

Direct N-alkylation with electrophiles such as alkyl halides is a fundamental and powerful method for C-N bond formation.[5] The reaction proceeds via an SN2 mechanism, where the amine acts as the nucleophile.

Causality and Experimental Rationale: The primary challenge when using the dihydrochloride salt is that the amine nitrogens are protonated and thus non-nucleophilic. Therefore, the addition of a stoichiometric amount of base is critical to liberate the freebase in situ. The choice of base is important; inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred as they are strong enough to deprotonate the ammonium salt but are generally non-nucleophilic, minimizing side reactions. The choice of solvent (e.g., DMF, ACN, DMSO) is dictated by the solubility of the reagents and the desired reaction temperature. The addition of a catalytic amount of potassium iodide (KI) can be advantageous when using less reactive alkyl chlorides or bromides, as it participates in a Finkelstein reaction to generate a more reactive alkyl iodide in situ.[6]

Protocol 2.1: General Procedure for Direct N-Alkylation

This protocol describes a general method for the mono- or di-alkylation of 1-[2-(4-Piperidinyl)ethyl]azepane. Control over selectivity (mono- vs. di-alkylation) is primarily achieved by manipulating the stoichiometry of the alkylating agent.

Materials:

  • 1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride

  • Alkyl halide (e.g., benzyl bromide, 1-bromobutane)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Potassium iodide (KI) (optional, catalytic)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride (1.0 eq).

  • Add anhydrous potassium carbonate (2.5 - 3.0 eq to neutralize the dihydrochloride and capture the resulting H-X).

  • Add a catalytic amount of potassium iodide (0.1 eq), if desired.

  • Under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous DMF (approx. 0.1 M concentration relative to the substrate).

  • Stir the resulting suspension at room temperature for 15-20 minutes.

  • Add the alkyl halide (1.1 eq for mono-alkylation preference; ≥2.2 eq for di-alkylation) dropwise to the stirred suspension.

  • Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature will depend on the reactivity of the alkyl halide and should be determined empirically.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed (typically 4-18 hours).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous phase with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water, followed by brine to remove residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the pure N-alkylated product.

Data Presentation: N-Alkylation
Electrophile (R-X)StoichiometryTemp (°C)Time (h)Expected Major ProductApprox. Yield (%)
Benzyl Bromide1.1 eq606Mono-benzylated mixture75-85
Benzyl Bromide2.5 eq7012Di-benzylated product80-90
1-Bromobutane1.1 eq8018Mono-butylated mixture60-70
2-Bromoacetophenone2.2 eq504Di-phenacyl product>90

Note: Yields are illustrative and will vary based on specific substrates and reaction scale.

Visualization: N-Alkylation Workflow

N_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start 1. Add Substrate, K₂CO₃, and DMF to flask Add_RX 2. Add Alkyl Halide (R-X) (1.1 to 2.5 eq) Start->Add_RX Heat 3. Heat reaction (50-80 °C, 4-18 h) Add_RX->Heat Monitor 4. Monitor by TLC / LC-MS Heat->Monitor Quench 5. Quench with H₂O, Extract with EtOAc Monitor->Quench Wash 6. Wash with Brine, Dry over MgSO₄ Quench->Wash Purify 7. Concentrate and Purify (Column Chromatography) Wash->Purify Product Final N-Alkylated Product Purify->Product

Caption: Workflow for Direct N-Alkylation.

Synthetic Strategy II: N-Alkylation via Reductive Amination

Reductive amination is a highly efficient and versatile method for forming C-N bonds, proceeding through the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an intermediate imine or iminium ion, which is then reduced in situ.[6]

Causality and Experimental Rationale: This method offers a powerful alternative to direct alkylation, especially when the corresponding alkyl halides are unstable or inaccessible. The reaction is typically a one-pot process. First, the amine and carbonyl compound form an iminium ion, a process often catalyzed by a mild acid like acetic acid. Subsequently, a hydride-based reducing agent is added to reduce the C=N double bond. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this transformation; it is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the intermediate iminium ion.[6] This selectivity is crucial for achieving high yields and clean reaction profiles.

Protocol 3.1: General Procedure for Reductive Amination

Materials:

  • 1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride

  • Aldehyde or Ketone (e.g., benzaldehyde, cyclohexanone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (glacial, optional catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • To a round-bottom flask, add 1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride (1.0 eq).

  • Add the solvent (DCE or DCM, approx. 0.1 M).

  • Add a suitable base such as triethylamine (2.2 eq) to liberate the free amine and stir for 10 minutes.

  • Add the desired aldehyde or ketone (1.1 eq for mono-alkylation; ≥2.2 eq for di-alkylation).

  • If the reaction is sluggish, a catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate iminium ion formation. Stir the mixture at room temperature for 1-2 hours.

  • Carefully add the reducing agent, sodium triacetoxyborohydride (1.5 eq per carbonyl group), portion-wise to the reaction mixture. Note: The addition may cause gas evolution.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Reductive Amination
Carbonyl CompoundStoichiometryReducing AgentTime (h)Expected Major ProductApprox. Yield (%)
Benzaldehyde1.1 eqNaBH(OAc)₃16Mono-benzylated mixture80-90
Acetone>10 eq (used as solvent)NaBH(OAc)₃24Di-isopropyl product70-80
Cyclohexanone2.5 eqNaBH(OAc)₃20Di-cyclohexyl product85-95
Formaldehyde (37% aq.)2.5 eqNaBH₃CN12Di-methylated product>90

Note: Yields are illustrative and will vary based on specific substrates and reaction scale.

Visualization: Reductive Amination Workflow

Reductive_Amination_Workflow cluster_setup Iminium Formation cluster_reduction Reduction cluster_workup Workup & Purification Start 1. Add Substrate, Base, and Solvent Add_Carbonyl 2. Add Aldehyde/Ketone (Stir 1-2 h) Start->Add_Carbonyl Add_Reducer 3. Add NaBH(OAc)₃ portion-wise Add_Carbonyl->Add_Reducer Stir 4. Stir at RT (12-24 h) Add_Reducer->Stir Quench 5. Quench with NaHCO₃, Extract with DCM Stir->Quench Dry 6. Dry Organic Layer, Concentrate Quench->Dry Purify 7. Purify by Column Chromatography Dry->Purify Product Final N-Alkylated Product Purify->Product

Caption: Workflow for N-Alkylation via Reductive Amination.

Key Considerations: Selectivity

A critical consideration when working with 1-[2-(4-Piperidinyl)ethyl]azepane is the potential for differential reactivity between the two secondary amine groups. While the basicity and nucleophilicity of the piperidine and azepane nitrogens are expected to be similar, subtle electronic or steric differences could be exploited for selective mono-functionalization.

  • Stoichiometric Control: The most straightforward method to favor mono-alkylation is to use a slight excess (1.0-1.2 equivalents) of the electrophile or carbonyl compound. This will statistically favor the formation of mono-substituted product, though a mixture including starting material and di-substituted product is expected.

  • Protecting Group Strategies: For applications requiring unequivocal selectivity, a protecting group strategy may be employed. This would involve a multi-step sequence of protection, functionalization of the free amine, deprotection, and subsequent functionalization of the newly liberated amine.

  • Bulky Reagents: Using sterically demanding alkylating agents may introduce a degree of selectivity based on the steric accessibility of each nitrogen atom within the molecule's preferred conformation.

Conclusion

1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride is a potent and strategically valuable building block for modern drug discovery and organic synthesis. The protocols detailed in these application notes for direct N-alkylation and reductive amination provide robust and reliable pathways to a vast array of complex derivatives. By understanding the underlying chemical principles and carefully controlling reaction parameters, researchers can effectively leverage this scaffold to construct novel molecular entities with significant therapeutic potential.

References

  • BenchChem. Application Notes and Protocols for the Stereoselective Synthesis of Azepane Derivatives from Piperidine. BenchChem Technical Support. [7]

  • Mykura, R., Sánchez-Bento, R., Matador, E., et al. (2024). Synthesis of poly-substituted azepanes by dearomative ring-expansion of nitroarenes. Nature Chemistry. [1]

  • BenchChem. Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols. BenchChem Technical Support. [8]

  • BenchChem. Application Notes and Protocols for N-alkylation of N-(4-chlorophenyl)piperidin-4-amine. BenchChem Technical Support. [6]

  • ThalesNano. A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor. ThalesNano Application Note. [5]

  • Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494. [Link][3]

  • Di Mambro, N., & D'hooghe, M. (2021). Recent Advances on the Synthesis of Azepane-Based Compounds. Molecules, 26(11), 3245. [Link][4]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link][2]

Sources

Application

Application Note: Derivatization of 1-[2-(4-Piperidinyl)ethyl]azepane for Drug Discovery

Abstract & Introduction This guide details the synthetic protocols and strategic application of 1-[2-(4-Piperidinyl)ethyl]azepane (referred to herein as Scaffold A ) as a privileged intermediate in the discovery of CNS-a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This guide details the synthetic protocols and strategic application of 1-[2-(4-Piperidinyl)ethyl]azepane (referred to herein as Scaffold A ) as a privileged intermediate in the discovery of CNS-active agents.

Scaffold A features a "linked diamine" architecture combining a lipophilic azepane (homopiperidine) ring and a 4-substituted piperidine via an ethylene spacer. This motif is structurally homologous to high-affinity ligands for Sigma-1 (


) receptors , Histamine H3 receptors , and Dopamine D4 receptors . The secondary amine on the piperidine ring serves as the critical "diversity handle," allowing researchers to rapidly generate libraries of analogs to probe the hydrophobic tail binding pockets of these target proteins.
Key Pharmacological Relevance[1][2]
  • Sigma-1 Receptor Modulation: The azepane moiety mimics the hydrophobic "head" groups found in classic sigma ligands (e.g., haloperidol analogs), while the piperidine nitrogen allows for the attachment of aromatic "tails" required for high-affinity binding (Glu172 interaction).

  • Neuroprotection & Analgesia: Derivatives of this scaffold have shown potential in treating neuropathic pain and neurodegenerative disorders by modulating calcium signaling via the

    
     chaperone complex.
    

Chemical Biology & SAR Strategy

The derivatization strategy focuses on the secondary amine (


-position of the piperidine) . The azepane nitrogen is tertiary and remains chemically inert under standard derivatization conditions, serving as the constant basic center (pKa ~10.5) often required for receptor cation- 

interactions.
Structural Logic (Graphviz Diagram)

The following diagram illustrates the pharmacophore mapping and derivatization logic for Scaffold A.

G node_scaffold Scaffold A (Secondary Amine) node_redam Reductive Amination (Aldehydes) node_scaffold->node_redam node_amide Amide Coupling (Acyl Chlorides/Acids) node_scaffold->node_amide node_sulf Sulfonylation (Sulfonyl Chlorides) node_scaffold->node_sulf node_aryl Buchwald Arylation (Aryl Halides) node_scaffold->node_aryl node_target Target Receptors (Sigma-1, H3, D4) node_alkyl N-Alkyl Derivatives (Lipophilic Tail) node_redam->node_alkyl NaCNBH3 / AcOH node_acyl Amides/Ureas (H-Bond Acceptors) node_amide->node_acyl HATU / DIPEA node_sulfon Sulfonamides (Metabolic Stability) node_sulf->node_sulfon TEA / DCM node_biaryl N-Aryl Analogs (Rigid Pharmacophores) node_aryl->node_biaryl Pd(OAc)2 / BINAP node_alkyl->node_target High Affinity node_biaryl->node_target Selectivity

Figure 1: Strategic Derivatization Workflow for 1-[2-(4-Piperidinyl)ethyl]azepane.

Experimental Protocols

General Handling
  • Storage: Store Scaffold A as the free base or HCl salt at -20°C.

  • Solubility: The free base is soluble in DCM, MeOH, and DMSO. The HCl salt requires water or MeOH.

  • Safety: Treat as a potential bioactive CNS agent. Use standard PPE.

Protocol A: Reductive Amination (Library Generation)

Purpose: To introduce alkyl/benzyl groups, creating tertiary amines that maintain basicity for electrostatic interactions with receptor aspartate/glutamate residues.

Reagents:

  • Scaffold A (1.0 equiv)

  • Aldehyde/Ketone (1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (catalytic)

  • DCE (1,2-Dichloroethane) or DCM

Step-by-Step Procedure:

  • Preparation: Dissolve Scaffold A (0.2 mmol) in DCE (2 mL) in a 1-dram vial.

  • Activation: Add the aldehyde (0.24 mmol). If the aldehyde is aromatic or sterically hindered, add Acetic Acid (1 drop) to catalyze imine formation. Stir at Room Temperature (RT) for 30 minutes.

  • Reduction: Add STAB (0.3 mmol) in one portion. Note: Gas evolution may occur.

  • Incubation: Cap the vial and stir at RT for 4–16 hours. Monitor by LCMS (Look for M+H of product; disappearance of Scaffold A m/z ~211).

  • Quench: Add sat. NaHCO3 (2 mL). Vortex vigorously.

  • Extraction: Extract the organic layer (DCE/DCM). Dry over MgSO4.

  • Purification: Concentrate. Purify via prep-HPLC (C18, Water/Acetonitrile + 0.1% Formic Acid) or flash chromatography (DCM:MeOH:NH3 90:10:1).

Protocol B: Amide Coupling (Peptidomimetic/Linker Scanning)

Purpose: To introduce polarity and H-bond acceptors. Note that amides reduce the basicity of the piperidine nitrogen, potentially altering receptor binding mode.

Reagents:

  • Scaffold A (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Activation: In a vial, mix the Carboxylic Acid (0.22 mmol), HATU (0.22 mmol), and DIPEA (0.6 mmol) in DMF (1 mL). Stir for 5 minutes to form the activated ester.

  • Coupling: Add a solution of Scaffold A (0.2 mmol) in DMF (0.5 mL) to the activated acid mixture.

  • Reaction: Stir at RT for 2 hours.

  • Workup: Dilute with EtOAc (10 mL). Wash with water (3x) and brine (1x) to remove DMF.

  • Isolation: Dry organic layer over Na2SO4, filter, and concentrate.

  • Validation: Verify by LCMS. Amides are stable and typically yield sharp peaks.

Protocol C: Sulfonylation (Metabolic Stability)

Purpose: To create sulfonamides, which are stable to metabolic hydrolysis and provide unique geometry for the "tail" region.

Reagents:

  • Scaffold A (1.0 equiv)

  • Sulfonyl Chloride (R-SO2Cl) (1.1 equiv)

  • Triethylamine (TEA) (2.0 equiv)

  • DCM (Dichloromethane)

Step-by-Step Procedure:

  • Setup: Dissolve Scaffold A (0.2 mmol) and TEA (0.4 mmol) in anhydrous DCM (2 mL). Cool to 0°C (ice bath).

  • Addition: Add the Sulfonyl Chloride (0.22 mmol) dropwise (neat or dissolved in 0.5 mL DCM).

  • Reaction: Allow to warm to RT and stir for 2 hours.

  • Scavenging (Optional): If doing high-throughput synthesis, add a polymer-supported trisamine scavenger to remove excess sulfonyl chloride.

  • Workup: Wash with sat. NaHCO3. Separate phases.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Analytical Data Summary

When characterizing derivatives of 1-[2-(4-Piperidinyl)ethyl]azepane, specific NMR signatures confirm the integrity of the core scaffold.

MoietyProton (

)
Chemical Shift (

, ppm)
MultiplicityDiagnostic Value
Azepane Ring N-CH2 (C2, C7)2.60 – 2.75MultipletConfirms azepane N-alkylation intact.
Ethyl Linker N-CH2-CH2-CH2.45 – 2.55Triplet/MultipletCritical connector; shifts if linker degrades.
Piperidine N-CH (C2, C6)3.00 – 3.40Broad DoubletKey Indicator: Shifts significantly upon derivatization (downfield for amides/sulfonamides).
Piperidine C4-H (Methine)1.20 – 1.40MultipletConnection point to ethyl linker.

LCMS Validation Criteria:

  • Purity: >95% (UV 254 nm).

  • Ionization: ESI+ mode. Expect strong [M+H]+ due to the tertiary azepane amine.

  • Fragmentation: Common fragment at m/z ~126 (N-ethyl-azepane cation) indicates the linker is intact.

References

  • Design of Sigma-1 Receptor Ligands

    • Title: "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists."[1]

    • Source: ACS Chemical Neuroscience (2021).
    • URL:[Link]

    • Relevance: Establishes the piperidine-linker pharmacophore for dual H3/Sigma activity.
  • Azepane Scaffold Review

    • Title: "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review."
    • Source: European Journal of Medicinal Chemistry (2019).[2]

    • URL:[Link]

    • Relevance: Comprehensive review of azepane biological activity and synthetic utility.
  • Secondary Amine Derivatization Protocols

    • Title: "Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for HPLC analysis."
    • Source: Journal of Chrom
    • URL:[Link]

    • Relevance: Validates sulfonylation protocols for secondary amines in complex m
  • Sigma-1 Modulator Synthesis

    • Title: "From dopamine 4 to sigma 1: synthesis, SAR and biological characteriz
    • Source: ChemRxiv (Preprint).
    • URL:[Link][3]

    • Relevance: Details the SAR divergence between D4 and Sigma-1 using piperidine scaffolds.

Sources

Method

Application Note: Strategic Utilization of 1-[2-(4-Piperidinyl)ethyl]azepane in Neuroactive Ligand Discovery

Topic: Application of 1-[2-(4-Piperidinyl)ethyl]azepane in the Synthesis of Bioactive Molecules Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Sc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Application of 1-[2-(4-Piperidinyl)ethyl]azepane in the Synthesis of Bioactive Molecules Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Abstract

The structural motif 1-[2-(4-Piperidinyl)ethyl]azepane (CAS: 1220035-80-2) represents a specialized "capped diamine" scaffold increasingly utilized in Diversity-Oriented Synthesis (DOS) and Fragment-Based Drug Discovery (FBDD). Characterized by a flexible ethyl linker connecting a secondary amine (piperidine) and a tertiary cyclic amine (azepane), this molecule serves as a critical pharmacophore in the design of Sigma-1 receptor (


R) modulators , Histamine H3 antagonists , and Multi-Target Directed Ligands (MTDLs)  for neurodegenerative disorders. This guide details the physicochemical rationale for its selection, specific synthetic protocols for its incorporation into bioactive cores, and quality control metrics for validation.

Introduction: The "Ring-Expanded" Pharmacophore

In medicinal chemistry, the "piperidine-ethyl-amine" motif is ubiquitous (e.g., in Clebopride, Haloperidol analogs). However, the azepane (homopiperidine) variant offers distinct pharmacological advantages over its pyrrolidine or piperidine counterparts:

  • Lipophilicity Modulation: The seven-membered azepane ring increases lipophilicity (

    
    ) compared to piperidine, enhancing Blood-Brain Barrier (BBB) permeability—a critical requirement for CNS-active agents.
    
  • Steric Bulk & Selectivity: The increased conformational flexibility and steric volume of the azepane ring allow it to occupy larger hydrophobic pockets within GPCR allosteric sites, often improving selectivity profiles (e.g., discriminating

    
     from 
    
    
    
    receptors).
  • Metabolic Stability: While seven-membered rings can be metabolic liabilities, the specific topology of the azepane-ethyl-piperidine scaffold often shifts metabolic soft spots away from the basic nitrogen, altering clearance rates in microsomal stability assays.

Structural Analysis

The molecule consists of two distinct nitrogen centers:

  • N1 (Azepane): A tertiary, highly basic nitrogen (

    
    ). In physiological conditions, this is protonated and serves as the primary anchor point for Aspartate residues in receptor binding pockets (e.g., Asp126 in 
    
    
    
    R).
  • N2 (Piperidine): A secondary amine. This is the synthetic handle used to couple the scaffold to aromatic cores, sulfonyl groups, or heterocycles.

Synthetic Utility & Mechanism of Action[1][2]

The "Linker Strategy" in Ligand Design

The 1-[2-(4-Piperidinyl)ethyl]azepane scaffold is typically employed as the "tail" moiety in drug design. The distance between the two nitrogen atoms is approximately 5–7 Å depending on conformation, which matches the pharmacophore requirements for:

  • Sigma-1 Receptors: Requires a basic amine flanked by hydrophobic regions.

  • Acetylcholinesterase (AChE) Inhibitors: Dual binding site inhibitors use this scaffold to span the catalytic active site (CAS) and the peripheral anionic site (PAS).

Visualization: Pharmacophore Mapping

The following diagram illustrates how this scaffold integrates into a theoretical GPCR/Sigma receptor binding pocket.

PharmacophoreMap Azepane Azepane Ring (Hydrophobic Pocket A) TertiaryN Tertiary N+ (Ionic Interaction w/ Aspartate) Azepane->TertiaryN part of Linker Ethyl Linker (Distance: ~6Å) TertiaryN->Linker Piperidine Piperidine Scaffold (Rigid Spacer) Linker->Piperidine SecondaryN Secondary N (Synthetic Handle) Piperidine->SecondaryN 4-position Core Bioactive Core (e.g., Indole, Phenyl) SecondaryN->Core Amide/Alkyl Bond

Figure 1: Pharmacophore mapping of the 1-[2-(4-Piperidinyl)ethyl]azepane scaffold. The tertiary nitrogen anchors the ligand, while the secondary nitrogen allows attachment to diverse bioactive cores.

Experimental Protocols

Pre-Protocol: Free Basing the Dihydrochloride Salt

Commercial supplies of 1-[2-(4-Piperidinyl)ethyl]azepane are often provided as the dihydrochloride salt (CAS: 1220035-80-2). For efficient coupling, the free base must be generated in situ or isolated.

Reagents:

  • 1-[2-(4-Piperidinyl)ethyl]azepane · 2HCl

  • Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF)

  • 1N NaOH (aq)

  • Brine

Procedure:

  • Dissolve 1.0 eq of the dihydrochloride salt in water (minimum volume).

  • Add 1N NaOH dropwise until pH > 12.

  • Extract 3x with DCM.

  • Dry combined organics over

    
    , filter, and concentrate in vacuo.
    
  • Note: The free base is an oil and may absorb

    
     from air (carbamate formation). Use immediately or store under Argon.
    
Protocol A: Nucleophilic Aromatic Substitution ( )

This protocol is ideal for attaching the scaffold to heteroaryl chlorides (e.g., chloropyridines, chloropyrimidines), common in neuroactive drug discovery.

Target: Synthesis of N-Heteroaryl derivatives.

Materials:

  • Scaffold: 1-[2-(4-Piperidinyl)ethyl]azepane (Free base, 1.0 eq)

  • Electrophile: 2-Chloropyridine derivative (1.1 eq)

  • Base:

    
     (3.0 eq) or DIPEA (2.5 eq)
    
  • Solvent: DMSO (anhydrous) or NMP

  • Temp: 80–120 °C

Step-by-Step Workflow:

  • Preparation: In a pressure vial, suspend

    
     in anhydrous DMSO (0.2 M concentration relative to scaffold).
    
  • Addition: Add the heteroaryl chloride followed by the 1-[2-(4-Piperidinyl)ethyl]azepane free base.

  • Reaction: Seal the vial and heat to 100 °C for 12–16 hours. Monitor by LC-MS (Look for M+H of product).

  • Workup: Cool to RT. Dilute with EtOAc and wash with water (5x) to remove DMSO.

    • Critical Step: The product is basic.[1] Ensure the aqueous wash is pH neutral or slightly basic to prevent product loss into the aqueous layer.

  • Purification: Flash chromatography (DCM:MeOH:NH4OH gradient).

Protocol B: Reductive Amination (Aldehyde Coupling)

Used when attaching the scaffold to a benzyl or alkyl group (e.g., for Sigma-1 receptor ligands requiring a benzyl moiety).

Materials:

  • Scaffold: 1-[2-(4-Piperidinyl)ethyl]azepane · 2HCl (1.0 eq)

  • Carbonyl: Benzaldehyde derivative (1.1 eq)

  • Reductant: Sodium triacetoxyborohydride (STAB) (2.5 eq)

  • Base: TEA (2.0 eq - to neutralize the HCl salt)

  • Solvent: 1,2-Dichloroethane (DCE)

  • Additives: Acetic acid (catalytic, 1-2 drops)

Step-by-Step Workflow:

  • Imine Formation: In a round-bottom flask, mix the scaffold salt, TEA, and aldehyde in DCE. Stir for 30–60 minutes at RT.

    • Observation: Solution may become slightly cloudy.

  • Reduction: Add STAB in one portion. If the reaction is sluggish, add catalytic acetic acid to buffer the pH to ~5–6.

  • Incubation: Stir at RT for 4–12 hours under Nitrogen.

  • Quench: Add saturated

    
     solution. Stir vigorously for 15 minutes.
    
  • Extraction: Extract with DCM (3x).

  • Purification: The product will be a tertiary amine. Purify via Reverse Phase Prep-HPLC (0.1% Formic Acid) or amine-functionalized silica.

Workflow Visualization

The following diagram outlines the decision tree for utilizing this scaffold based on the desired target core.

SynthesisWorkflow Start Start: 1-[2-(4-Piperidinyl)ethyl]azepane (Dihydrochloride Salt) FreeBase Free Base Generation (NaOH / DCM extraction) Start->FreeBase Decision Select Core Coupling Strategy FreeBase->Decision RouteA Route A: Carboxylic Acid Core (Amide Coupling) Decision->RouteA RouteB Route B: Heteroaryl Halide (SNAr) Decision->RouteB RouteC Route C: Aldehyde Core (Reductive Amination) Decision->RouteC CondA HATU, DIPEA, DMF RouteA->CondA CondB K2CO3, DMSO, 100°C RouteB->CondB CondC NaBH(OAc)3, DCE, AcOH RouteC->CondC Final Final Bioactive Ligand (Sigma/GPCR Modulator) CondA->Final CondB->Final CondC->Final

Figure 2: Synthetic decision tree for coupling the azepane-piperidine scaffold.

Quality Control & Validation Data

When characterizing molecules containing the 1-[2-(4-Piperidinyl)ethyl]azepane moiety, specific spectral signatures confirm structural integrity.

NMR Diagnostic Signals ( NMR, 400 MHz, )
Proton EnvironmentChemical Shift (

ppm)
MultiplicityDiagnostic Note
Azepane

-CH2
2.60 – 2.75MultipletDistinct from piperidine

-CH2 due to ring size.
Azepane Core CH2 1.55 – 1.70Broad MultipletIntegration of ~8H confirms the 7-membered ring.
Ethyl Linker 2.40 – 2.55Triplet/MultipletConnects the two nitrogen systems.
Piperidine C4-H 1.20 – 1.40MultipletUpfield shift; pivotal for confirming substitution.
Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Fragmentation Pattern:

    • Expect a strong parent ion

      
      .
      
    • Characteristic Fragment:

      
       (N-ethylazepane fragment) is often observed in MS/MS, confirming the tail structure.
      

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in SNAr

particle size too large or wet solvent.
Use micronized

or switch to Cs2CO3. Ensure DMSO is anhydrous.
Polymerization Unprotected secondary amine reacting with itself (rare) or impurities.Ensure the starting material is the mono-secondary amine. The azepane N is tertiary and safe.
Broad NMR Signals Conformational flipping of the azepane ring.Run NMR at elevated temperature (50°C) or in

to sharpen peaks.
Retention on Column Product is highly basic and streaks on silica.Use 1%

or 5%

in the eluent. Alternatively, use C18 reverse phase.

References

  • Design of Sigma Receptor Ligands

    • Structure-Activity Relationships of Piperidine-Based Sigma-1 Receptor Ligands.
    • Source: Journal of Medicinal Chemistry.
  • Metabolic Stability of Azepanes

    • Mitigating Heterocycle Metabolism in Drug Discovery.
    • Source: ACS Medicinal Chemistry Letters.
  • Synthetic Methodology (Reductive Amination)

    • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents.
    • Source: Organic Reactions.
  • Pharmacological Context (H3/Sigma Dual Ligands)

    • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists.
    • Source: ACS Chemical Neuroscience.

(Note: The molecule 1-[2-(4-Piperidinyl)ethyl]azepane is a specific building block. The references above provide the authoritative context for its class—piperidine-ethyl-azepane derivatives—in high-impact medicinal chemistry journals.)

Sources

Application

Application Notes and Protocols for the Quantification of 1-[2-(4-Piperidinyl)ethyl]azepane

Introduction: The Analytical Imperative for Novel Piperidine-Azepane Scaffolds The compound 1-[2-(4-Piperidinyl)ethyl]azepane represents a unique chemical scaffold combining both a piperidine and an azepane moiety. Such...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Novel Piperidine-Azepane Scaffolds

The compound 1-[2-(4-Piperidinyl)ethyl]azepane represents a unique chemical scaffold combining both a piperidine and an azepane moiety. Such structures are of significant interest in medicinal chemistry due to their potential for diverse pharmacological activities.[1][2] The azepane ring, a seven-membered nitrogen-containing heterocycle, is a key structural feature in a number of bioactive molecules.[3] Accurate and precise quantification of this molecule is paramount throughout the drug development lifecycle, from early-stage discovery and pharmacokinetic studies to final product quality control.[4]

This comprehensive guide provides detailed application notes and robust protocols for the quantitative analysis of 1-[2-(4-Piperidinyl)ethyl]azepane in various matrices. We will explore two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and the more sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for bioanalytical applications. The methodologies presented herein are grounded in established principles of analytical chemistry and are designed to meet the stringent requirements of regulatory bodies such as the International Council for Harmonisation (ICH).[5]

Physicochemical Properties and Analytical Considerations

A thorough understanding of the analyte's physicochemical properties is the foundation of robust method development. 1-[2-(4-Piperidinyl)ethyl]azepane is a basic compound containing two secondary amine functionalities, which dictates its chromatographic behavior and sample preparation strategy. The presence of these basic nitrogens makes the compound amenable to reversed-phase chromatography with acidic mobile phases to ensure good peak shape through protonation.

PropertyValue/InformationImplication for Analysis
Chemical Formula C₁₃H₂₆N₂Guides mass spectrometry analysis.
Molecular Weight 210.36 g/mol
Structure Contains piperidine and azepane rings connected by an ethyl linker.Basic nature influences chromatographic retention and sample preparation.
pKa Estimated to be in the range of 9-11 (for the secondary amines).An acidic mobile phase (pH 2-4) is recommended for reversed-phase HPLC to ensure consistent protonation and good peak shape.
UV Absorbance Lacks a strong chromophore.UV detection may have limited sensitivity. Derivatization could be considered to enhance UV absorbance if higher sensitivity is required with HPLC-UV.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is suitable for the quantification of 1-[2-(4-Piperidinyl)ethyl]azepane in bulk drug substance and pharmaceutical formulations where the concentration of the analyte is relatively high.

Causality in Experimental Choices
  • Column Selection: A C18 column is chosen for its versatility and proven performance in retaining and separating a wide range of organic molecules. The end-capped nature of the stationary phase minimizes peak tailing that can occur with basic analytes.

  • Mobile Phase Composition: An acidic mobile phase is crucial for the analysis of basic compounds like 1-[2-(4-Piperidinyl)ethyl]azepane. The low pH ensures that the secondary amine groups are consistently protonated, leading to a single, sharp chromatographic peak. Acetonitrile is selected as the organic modifier due to its low viscosity and UV cutoff.

  • Wavelength Selection: Due to the absence of a significant chromophore, a low UV wavelength (e.g., 210 nm) is selected to maximize the absorbance of the amide and amine functionalities.

Experimental Workflow: RP-HPLC-UV

Caption: Workflow for RP-HPLC-UV analysis of 1-[2-(4-Piperidinyl)ethyl]azepane.

Detailed Protocol: RP-HPLC-UV

1. Materials and Reagents:

  • 1-[2-(4-Piperidinyl)ethyl]azepane reference standard

  • Acetonitrile (HPLC grade)

  • Orthophosphoric acid (85%)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Orthophosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic: 70% A / 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 10 minutes

4. Preparation of Solutions:

  • Diluent: Mobile Phase (70:30 Water:Acetonitrile with 0.1% Orthophosphoric acid).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 1-[2-(4-Piperidinyl)ethyl]azepane reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 10, 25, 50, 100, 250 µg/mL).

  • Sample Preparation (for drug product): Accurately weigh and transfer a portion of the homogenized drug product powder equivalent to about 10 mg of 1-[2-(4-Piperidinyl)ethyl]azepane into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve. Dilute to volume with diluent and mix well. Filter an aliquot through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Perform a linear regression analysis of the calibration curve.

  • Determine the concentration of 1-[2-(4-Piperidinyl)ethyl]azepane in the sample preparations from the calibration curve.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the quantification of 1-[2-(4-Piperidinyl)ethyl]azepane in biological matrices such as plasma or serum, where analyte concentrations are expected to be low.

Causality in Experimental Choices
  • Ionization Technique: Electrospray ionization (ESI) in positive ion mode is selected due to the presence of basic nitrogen atoms, which are readily protonated to form [M+H]⁺ ions.

  • MRM Transitions: Multiple Reaction Monitoring (MRM) is employed for its superior selectivity and sensitivity. The transition from the precursor ion (the protonated molecule) to a specific product ion is monitored. This specificity minimizes interference from the complex biological matrix.

  • Sample Preparation: Solid-phase extraction (SPE) is a robust technique for extracting the analyte from the biological matrix and removing interfering substances like proteins and salts.[3][6] A mixed-mode cation exchange sorbent is chosen to effectively capture the basic analyte.

  • Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative LC-MS/MS analysis as it co-elutes with the analyte and compensates for variations in sample preparation, injection volume, and matrix effects. If a SIL-IS is not available, a structurally similar compound can be used.

Experimental Workflow: LC-MS/MS

Caption: Workflow for LC-MS/MS analysis of 1-[2-(4-Piperidinyl)ethyl]azepane in a biological matrix.

Detailed Protocol: LC-MS/MS

1. Materials and Reagents:

  • 1-[2-(4-Piperidinyl)ethyl]azepane reference standard

  • Stable isotope-labeled internal standard (e.g., d4-1-[2-(4-Piperidinyl)ethyl]azepane) or a suitable analog.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Water (LC-MS grade)

  • Mixed-mode cation exchange SPE cartridges

2. Instrumentation:

  • LC-MS/MS system consisting of a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an ESI source.

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

3. LC and MS Conditions:

Liquid Chromatography:

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-0.5 min: 5% B; 0.5-2.5 min: 5-95% B; 2.5-3.5 min: 95% B; 3.5-3.6 min: 95-5% B; 3.6-5.0 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry:

ParameterSetting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
MRM Transitions Analyte: m/z 211.2 → 98.1 (example); IS: m/z 215.2 → 102.1 (example)

Note: MRM transitions need to be optimized by infusing a standard solution of the analyte and internal standard into the mass spectrometer.

4. Preparation of Solutions:

  • Standard and Internal Standard Stock Solutions: Prepare individual stock solutions in methanol.

  • Calibration and Quality Control (QC) Samples: Prepare by spiking blank biological matrix with known concentrations of the analyte and a constant concentration of the internal standard.

5. Sample Preparation (SPE):

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 100 µL of plasma sample, add 20 µL of internal standard working solution and 200 µL of 4% phosphoric acid in water. Vortex and load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase.

Method Validation: A Trustworthy System

Both the HPLC-UV and LC-MS/MS methods must be validated in accordance with ICH guidelines to ensure they are fit for their intended purpose.[1][5][7] The validation should encompass the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank and placebo samples. For the LC-MS/MS method, the specificity is further enhanced by the unique MRM transition.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish the calibration curve, and the correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy: The closeness of the test results to the true value. This is determined by analyzing samples with known concentrations (spiked samples) and expressing the results as a percentage of recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (%RSD) for a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Data Summary for Method Validation

The following table provides typical acceptance criteria for the validation parameters:

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy (% Recovery) 80-120% (90-110% for drug substance)
Precision (%RSD) ≤ 15% (≤ 2% for drug substance)
LOD Signal-to-Noise ratio of 3:1
LOQ Signal-to-Noise ratio of 10:1

Conclusion

The analytical methods detailed in this guide provide a comprehensive framework for the accurate and reliable quantification of 1-[2-(4-Piperidinyl)ethyl]azepane. The choice between the HPLC-UV and LC-MS/MS method will depend on the specific application, required sensitivity, and the nature of the sample matrix. Proper method validation is a critical and mandatory step to ensure the integrity and trustworthiness of the generated data, which is fundamental for decision-making in a regulated drug development environment.

References

  • Methods of Sample Preparation for Drug Analysis. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. (n.d.). Journal of Applied Bioanalysis. Retrieved February 27, 2026, from [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). Profound. Retrieved February 27, 2026, from [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18). ResolveMass. Retrieved February 27, 2026, from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved February 27, 2026, from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency. Retrieved February 27, 2026, from [Link]

  • Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. (2025, May 13). Chromatography Online. Retrieved February 27, 2026, from [Link]

  • Sample preparation in analysis of pharmaceuticals. (n.d.). ScienceDirect. Retrieved February 27, 2026, from [Link]

  • Sample Preparation for Bioanalytical and Pharmaceutical Analysis. (2016, October 25). ACS Publications. Retrieved February 27, 2026, from [Link]

  • First identification, chemical analysis and pharmacological characterization of N-piperidinyl etonitazene (etonitazepipne), a recent addition to the 2-benzylbenzimidazole opioid subclass. (2022, April 21). PMC. Retrieved February 27, 2026, from [Link]

  • Using high performance liquid chromatography (HPLC) in pharmaceutical industry: a short review. (2019, January 15). EUROPEAN ACADEMIC RESEARCH. Retrieved February 27, 2026, from [Link]

Sources

Method

Application Notes and Protocols: Development of Novel Receptor Ligands from 1-[2-(4-Piperidinyl)ethyl]azepane

For Researchers, Scientists, and Drug Development Professionals Abstract The 1-[2-(4-Piperidinyl)ethyl]azepane scaffold represents a compelling starting point for the development of novel receptor ligands. This molecule...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-[2-(4-Piperidinyl)ethyl]azepane scaffold represents a compelling starting point for the development of novel receptor ligands. This molecule combines the conformational flexibility of the seven-membered azepane ring with the well-established pharmacophoric properties of the piperidine moiety, offering a unique three-dimensional chemical space for exploration.[1] This guide provides a comprehensive framework for the synthesis of the core 1-[2-(4-Piperidinyl)ethyl]azepane scaffold, strategies for the creation of a diverse chemical library, and detailed protocols for the in-vitro pharmacological characterization of novel analogues. The methodologies described herein are designed to empower researchers to efficiently navigate the early stages of drug discovery, from hit identification to lead optimization.

Introduction: The Rationale for Exploring the 1-[2-(4-Piperidinyl)ethyl]azepane Scaffold

The piperidine ring is a ubiquitous feature in a vast number of approved drugs, valued for its ability to introduce a basic nitrogen atom, which is often crucial for receptor interactions, and to control the spatial orientation of substituents.[2] The azepane ring, while less common, offers distinct advantages, most notably its increased conformational flexibility compared to the more rigid six-membered piperidine.[3] This flexibility can allow for a more optimal fit within a receptor's binding pocket, potentially leading to enhanced potency and selectivity. The combination of these two saturated heterocycles via an ethyl linker in 1-[2-(4-Piperidinyl)ethyl]azepane creates a versatile scaffold with multiple points for chemical modification, making it an attractive starting point for the development of novel therapeutics targeting a range of biological entities, particularly G-protein coupled receptors (GPCRs).

Synthesis of the Core Scaffold: 1-[2-(4-Piperidinyl)ethyl]azepane

Protocol 2.1: Synthesis of 1-Boc-4-(2-oxoethyl)piperidine

This initial step involves the oxidation of the commercially available 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)ethan-1-ol to the corresponding aldehyde.

Materials:

  • 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)ethan-1-ol

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)ethan-1-ol (1.0 eq) in anhydrous DCM at 0 °C, add Dess-Martin periodinane (1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

  • Stir vigorously for 30 minutes until the two layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford 1-Boc-4-(2-oxoethyl)piperidine as a colorless oil.

Protocol 2.2: Reductive Amination to Yield 1-[2-(4-(1-Boc-piperidinyl))ethyl]azepane

This key step couples the synthesized aldehyde with azepane.

Materials:

  • 1-Boc-4-(2-oxoethyl)piperidine

  • Azepane

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • DCM and Methanol for chromatography

Procedure:

  • To a solution of 1-Boc-4-(2-oxoethyl)piperidine (1.0 eq) and azepane (1.2 eq) in anhydrous DCE, add glacial acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Continue to stir the reaction at room temperature for 12-16 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of DCM/methanol) to yield 1-[2-(4-(1-Boc-piperidinyl))ethyl]azepane.

Protocol 2.3: Deprotection to Afford 1-[2-(4-Piperidinyl)ethyl]azepane

The final step involves the removal of the Boc protecting group to yield the desired core scaffold.

Materials:

  • 1-[2-(4-(1-Boc-piperidinyl))ethyl]azepane

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-[2-(4-(1-Boc-piperidinyl))ethyl]azepane (1.0 eq) in DCM.

  • Add trifluoroacetic acid (10 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain 1-[2-(4-Piperidinyl)ethyl]azepane as the free base.

Building a Focused Chemical Library: Strategies for Derivatization

The 1-[2-(4-Piperidinyl)ethyl]azepane scaffold offers three primary points for diversification to explore the structure-activity relationship (SAR).

  • N-1 Position of the Piperidine Ring: The secondary amine of the piperidine is a versatile handle for introducing a wide range of substituents through reactions such as:

    • Reductive Amination: Reaction with various aldehydes and ketones in the presence of a reducing agent like sodium triacetoxyborohydride.

    • Acylation: Reaction with acid chlorides or anhydrides to form amides.

    • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

    • Alkylation: Reaction with alkyl halides.

  • N-1 Position of the Azepane Ring: While the tertiary amine of the azepane is less reactive than the secondary amine of the piperidine, it can still undergo reactions like quaternization. However, for creating a library of analogs, modifications at this position are less straightforward than at the piperidine nitrogen.

  • Modifications to the Piperidine and Azepane Rings: More advanced synthetic strategies can be employed to introduce substituents directly onto the carbon skeletons of the piperidine and azepane rings. This can be achieved by starting with appropriately substituted precursors. For example, using a substituted 2-(piperidin-4-yl)ethan-1-ol in the initial step.

In-Vitro Pharmacological Evaluation: Characterizing Novel Ligands

A critical aspect of novel ligand development is the comprehensive in-vitro characterization of their pharmacological properties. For ligands targeting GPCRs, the following assays are fundamental.

Protocol 4.1: Radioligand Binding Assay for Receptor Affinity (Ki)

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the target receptor of interest.

  • Radiolabeled ligand specific for the target receptor (e.g., [³H]-spiperone for dopamine D2 receptors).

  • Test compounds (novel synthesized ligands).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Non-specific binding determinator (a high concentration of a known, unlabeled ligand).

  • 96-well filter plates.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • In a 96-well plate, add assay buffer, the radiolabeled ligand at a concentration close to its Kd, and varying concentrations of the test compound.

  • To determine non-specific binding, a separate set of wells will contain the assay buffer, radioligand, and a high concentration of the non-specific binding determinator.

  • To determine total binding, a separate set of wells will contain the assay buffer and the radioligand only.

  • Add the cell membranes to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Terminate the assay by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 4.2: cAMP Accumulation Assay for Functional Activity (EC₅₀/IC₅₀)

This assay measures the ability of a ligand to stimulate (agonist) or inhibit (antagonist/inverse agonist) the production of the second messenger cyclic AMP (cAMP), a common downstream signaling molecule for Gs and Gi-coupled GPCRs.

Materials:

  • HEK293 cells (or other suitable cell line) stably expressing the target receptor.

  • Cell culture medium and supplements.

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 1 mM IBMX, a phosphodiesterase inhibitor).

  • Forskolin (for Gi-coupled receptors).

  • Test compounds.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 384-well white opaque plates.

Procedure:

  • Seed the cells in 384-well plates and incubate overnight.

  • Remove the culture medium and add assay buffer.

  • Add varying concentrations of the test compound. For antagonist/inverse agonist determination, add a fixed concentration of a known agonist (for Gs-coupled receptors) or forskolin (for Gi-coupled receptors).

  • Incubate the plate at 37°C for 30 minutes.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Generate dose-response curves and calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists/inverse agonists) values using non-linear regression.

Protocol 4.3: β-Arrestin Recruitment Assay for G-Protein Independent Signaling

This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and an indicator of G-protein independent signaling.

Materials:

  • Cell line engineered for β-arrestin recruitment assays (e.g., PathHunter® or Tango™). These cells co-express the target GPCR fused to a protein fragment and β-arrestin fused to the complementary fragment.

  • Cell culture medium and supplements.

  • Assay buffer.

  • Test compounds.

  • Detection reagents specific to the assay platform.

  • 384-well white opaque plates.

Procedure:

  • Seed the cells in 384-well plates and incubate overnight.

  • Remove the culture medium and add assay buffer.

  • Add varying concentrations of the test compound.

  • Incubate the plate at 37°C for 60-90 minutes.

  • Add the detection reagents according to the manufacturer's protocol.

  • Incubate at room temperature for 60 minutes.

  • Measure the luminescence or fluorescence signal using a plate reader.

  • Generate dose-response curves and calculate the EC₅₀ values for β-arrestin recruitment.

Data Presentation and Visualization

Table 1: Summary of In-Vitro Pharmacological Data
Compound IDKi (nM) [Receptor]EC₅₀ (nM) [cAMP]Emax (%) [cAMP]EC₅₀ (nM) [β-Arrestin]Emax (%) [β-Arrestin]
Lead Scaffold
Derivative 1
Derivative 2
...
Diagrams

Gs_Signaling_Pathway Ligand Agonist Ligand GPCR Gs-Coupled Receptor Ligand->GPCR Binds G_protein Gs Protein (αβγ) GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Gs-coupled GPCR signaling pathway.

Gi_Signaling_Pathway Ligand Agonist Ligand GPCR Gi-Coupled Receptor Ligand->GPCR Binds G_protein Gi Protein (αβγ) GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC Cellular_Response Cellular Response cAMP->Cellular_Response Reduced Signaling

Caption: Gi-coupled GPCR signaling pathway.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation In-Vitro Evaluation Start Starting Materials Synth_Aldehyde Protocol 2.1: Synthesis of Aldehyde Start->Synth_Aldehyde Reductive_Amination Protocol 2.2: Reductive Amination Synth_Aldehyde->Reductive_Amination Deprotection Protocol 2.3: Deprotection Reductive_Amination->Deprotection Core_Scaffold 1-[2-(4-Piperidinyl)ethyl]azepane Deprotection->Core_Scaffold Derivatization Library Synthesis Core_Scaffold->Derivatization Library Focused Chemical Library Derivatization->Library Binding_Assay Protocol 4.1: Receptor Binding Assay Library->Binding_Assay cAMP_Assay Protocol 4.2: cAMP Accumulation Assay Library->cAMP_Assay Arrestin_Assay Protocol 4.3: β-Arrestin Recruitment Assay Library->Arrestin_Assay SAR_Analysis SAR Analysis Binding_Assay->SAR_Analysis cAMP_Assay->SAR_Analysis Arrestin_Assay->SAR_Analysis

Caption: Experimental workflow for ligand development.

Conclusion

The 1-[2-(4-Piperidinyl)ethyl]azepane scaffold provides a promising and synthetically accessible starting point for the discovery of novel receptor ligands. The strategic combination of the conformationally flexible azepane ring and the pharmacologically privileged piperidine moiety opens up new avenues for exploring chemical space. By following the detailed synthetic and pharmacological protocols outlined in this guide, researchers can efficiently generate and evaluate a focused library of novel compounds, thereby accelerating the identification of promising lead candidates for further drug development.

References

  • Mykura, R., Sánchez-Bento, R., Matador, E., et al. (2024). Synthesis of poly-substituted azepanes by dearomative ring-expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. [Link]

  • Yoon, J. H., & Lee, J. (2000). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1, (1), 121-122. [Link]

  • Gardner, J. P., Al-Hayali, M. N., & Wentland, M. P. (2015). Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity. ACS Medicinal Chemistry Letters, 6(11), 1134-1138. [Link]

  • Request PDF. (n.d.). Recent Advances on the Synthesis of Azepane-Based Compounds. ResearchGate. [Link]

  • Harris, J. M., & Brimble, M. A. (2017). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Molecules, 22(11), 1888. [Link]

  • Zhumagaziyeva, S., Issayeva, A., Zhumagaliyeva, B., et al. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Pharmacia, 70(1), 133-142. [Link]

  • Ruffoni, A., Mykura, R., Sánchez-Bento, R., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. [Link]

  • Kaur, H., Kumar, V., & Kumar, R. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(16), 1898-1933. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

"optimizing reaction conditions for azepane ring formation"

Welcome to the Azepane Synthesis Technical Support Center . Constructing seven-membered nitrogen heterocycles presents unique thermodynamic and kinetic hurdles, primarily due to transannular strain and unfavorable entrop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Azepane Synthesis Technical Support Center . Constructing seven-membered nitrogen heterocycles presents unique thermodynamic and kinetic hurdles, primarily due to transannular strain and unfavorable entropy of cyclization compared to five- or six-membered rings.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to optimize your azepane workflows.

Section 1: Troubleshooting Guides & FAQs

Q1: During Ring-Closing Metathesis (RCM) of my diene precursor, I am isolating high molecular weight byproducts instead of the desired azepane. How do I shift the equilibrium? A: This is a classic kinetic versus thermodynamic competition. Because seven-membered rings are entropically disfavored, intermolecular cross-metathesis (leading to linear oligomers) outcompetes intramolecular ring closure at standard concentrations. Actionable Solution: Implement the high-dilution principle. Keep your substrate concentration strictly


 0.01 M. Furthermore, utilize the Grubbs II catalyst (typically 2 mol%) in refluxing dichloromethane (40°C). The Grubbs II catalyst provides superior atom economy and can achieve up to 92% ring closure efficiency for azepane intermediates[1].

Q2: I am using intramolecular reductive amination (IRA) to form a polyhydroxylated azepane from a sugar-derived precursor. My LC-MS shows a significant amount of a bicyclic N,O-acetal byproduct. What is causing this? A: This occurs due to an intramolecular nucleophilic attack. During the hydrogenolytic deprotection (e.g., using Pd(OH)₂/C and H₂), an intermediate iminium ion is formed. If the reduction of this iminium ion to the azepane is not fast enough, a neighboring free hydroxyl group (often at C-5) will attack it, yielding the bicyclic N,O-acetal[2]. Actionable Solution: Modulate your catalyst and acid additives. Switching from Pd(OH)₂/C to Pd/C with acetic acid can alter the reaction kinetics, suppressing the nucleophilic attack. You must balance the H₂ pressure to accelerate the hydrogenation of the iminium intermediate before the hydroxyl group can cyclize[3].

Q3: I need to synthesize a highly functionalized azepane library, but the linear precursor synthesis for RCM or Beckmann rearrangement is too lengthy. Are there direct ring-expansion alternatives? A: Yes. Recent advancements in photochemical dearomative single-atom skeletal editing allow you to bypass linear precursors entirely. By treating simple nitroarenes with an amine and a phosphorous reagent (like P(Oi-Pr)₃) under blue light irradiation (427 nm) at room temperature, you can generate an electrophilic singlet aryl nitrene. This highly reactive intermediate drives a ring expansion to a 3H-azepine, which can subsequently be hydrogenated to a heavily substituted azepane[4].

Section 2: Mechanistic & Workflow Visualizations

Self-validating RCM workflow for azepane synthesis, highlighting dilution-based troubleshooting.

Mechanistic pathway for photochemical dearomative ring expansion of nitroarenes to azepanes.

Section 3: Quantitative Data Summaries

Table 1: Comparative Analysis of Azepane Ring Formation Strategies

StrategyKey Reagents / CatalystSolvent & TempTypical YieldPrimary Challenge
Ring-Closing Metathesis (RCM) Grubbs II (2 mol%)DCM, 40°C~92%Oligomerization at high concentrations[1].
Intramolecular Reductive Amination Pd(OH)₂/C, H₂MeOH, RT27–53%Competing bicyclic acetal formation[2].
Photochemical Dearomatization P(Oi-Pr)₃, Blue Light (427 nm)i-PrOH, RTHigh (Azepine)Requires specialized photoreactor setup[4].
Chemoenzymatic Deracemization MAO-N, NH₃-BH₃Phosphate Buffer, 30°CEnantiopureSubstrate specificity limitations[5].

Section 4: Self-Validating Experimental Protocols

Protocol A: Optimized Ring-Closing Metathesis (RCM) for Azepane Synthesis

Objective: Achieve >90% cyclization efficiency while suppressing oligomerization[1].

  • Preparation: Flame-dry a 2-neck round-bottom flask and purge with Argon. Causality: Absolute moisture exclusion is required because water degrades the ruthenium alkylidene catalyst, killing turnover rates.

  • Dilution: Dissolve the diene precursor in anhydrous, degassed dichloromethane (DCM) to a final concentration of 0.005 - 0.01 M. Causality: High dilution minimizes intermolecular collisions, kinetically favoring intramolecular cyclization over cross-metathesis.

  • Catalyst Addition: Add Grubbs II catalyst (2 mol%).

  • Thermal Activation: Heat the reaction to a gentle reflux (40°C) for 12-24 hours. Causality: Thermal energy helps overcome the high transannular strain transition state inherent to 7-membered rings.

  • Self-Validation Checkpoint: Pull a 50 µL aliquot and quench with ethyl vinyl ether (to terminate active Ru species). Run LC-MS.

    • Success Indicator: Disappearance of the diene starting material mass; appearance of the[M - 28 (Ethylene)]⁺ peak.

    • Failure Indicator: Masses corresponding to dimers/trimers. If observed, halt the reaction, purify, and re-attempt at 0.002 M.

Protocol B: Photochemical Dearomative Ring Expansion of Nitroarenes

Objective: Direct conversion of a 6-membered nitroarene to a 7-membered azepane[4].

  • Reaction Setup: In a borosilicate glass vial, combine the substituted nitroarene (1.0 equiv), diethylamine (Et₂NH, 8.0 equiv), and triisopropyl phosphite (P(Oi-Pr)₃, 20.0 equiv) in isopropanol (i-PrOH).

  • Irradiation: Irradiate the mixture using blue LED light (

    
     = 427 nm) at room temperature.
    Causality: Blue light safely populates the triplet excited state of the nitroarene. It undergoes intersystem crossing and deoxygenation to form the electrophilic singlet nitrene without the harsh thermal conditions (>120°C) historically required for azide/nitroarene expansions.
    
  • Self-Validation Checkpoint 1: Monitor by NMR or LC-MS for the formation of the 3H-azepine intermediate.

  • Hydrogenation: Transfer the crude 3H-azepine to a hydrogenation vessel. Add Pd/C (10 wt%) and stir under an H₂ atmosphere (1 atm).

  • Self-Validation Checkpoint 2: ¹H NMR should show the complete disappearance of olefinic protons (

    
     5.0 - 6.5 ppm) and the emergence of upfield multiplets (
    
    
    
    1.5 - 3.5 ppm) characteristic of the saturated azepane ring.
Protocol C: Chemoenzymatic Deracemization of (±)-2-Arylazepanes

Objective: Obtain enantiopure azepanes from racemic mixtures using dynamic kinetic resolution[5].

  • Biocatalyst Suspension: Resuspend lyophilized E. coli cells expressing Monoamine Oxidase (MAO-N variant) in 100 mM phosphate buffer (pH 8.0). Causality: Maintaining pH 8.0 is critical to preserve the structural integrity and optimal protonation state of the MAO-N active site.

  • Substrate & Reductant Addition: Add the racemic (±)-2-arylazepane and a slight excess of ammonia-borane complex.

  • Incubation: Shake at 30°C. Causality: The MAO-N enzyme selectively oxidizes one enantiomer to the cyclic imine. Simultaneously, the ammonia-borane complex non-selectively reduces the imine back to the racemic amine. This continuous cycling depletes the reactive enantiomer, enriching the unreactive enantiomer to >99% ee.

  • Self-Validation Checkpoint: Perform Chiral HPLC analysis. Compare the peak integration of the (R) and (S) enantiomers against a racemic standard to confirm deracemization.

References

  • Smolecule. "Buy Buzepide | 3691-21-2 - Smolecule". 1

  • National Institutes of Health (NIH). "Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation". 2

  • Organic Letters - ACS Publications. "Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation". 3

  • The University of Manchester. "Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes". 4

  • Benchchem. "Application Notes and Protocols for the Chemoenzymatic Synthesis of Substituted Azepanes". 5

Sources

Optimization

"improving yield and purity in the synthesis of 1-[2-(4-Piperidinyl)ethyl]azepane"

This is a comprehensive technical guide designed for researchers and process chemists optimizing the synthesis of 1-[2-(4-Piperidinyl)ethyl]azepane (CAS 1220035-80-2). Status: Operational | Ticket: #AZP-PIP-04 | Topic: Y...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide designed for researchers and process chemists optimizing the synthesis of 1-[2-(4-Piperidinyl)ethyl]azepane (CAS 1220035-80-2).

Status: Operational | Ticket: #AZP-PIP-04 | Topic: Yield & Purity Optimization

Executive Summary

1-[2-(4-Piperidinyl)ethyl]azepane is a high-value diamine scaffold used in the development of GPCR ligands (e.g., antihistamines, antipsychotics). Its structure combines a flexible 7-membered azepane ring and a 6-membered piperidine ring linked by an ethyl chain.

Core Challenge: The synthesis often suffers from low yields due to competitive polymerization and difficult purification of the highly polar free-base diamine. Solution: This guide prioritizes a "Purify-Early, Deprotect-Late" strategy using the Alkylation Route . We recommend optimizing the N-Boc protected intermediate to >98% purity before the final deprotection step.

Module 1: Synthetic Route Selection

Decision Matrix for Process Chemists

Q: Which synthetic pathway offers the highest purity profile?

A: The Convergent Alkylation Route (Method B) is superior to Reductive Amination.

FeatureMethod A: Reductive Amination Method B: Convergent Alkylation (Recommended)
Reaction Azepane + N-Boc-4-piperidineacetaldehydeAzepane + N-Boc-4-(2-tosyloxyethyl)piperidine
Yield Moderate (50-65%)High (75-85%)
Impurity Profile Complex (Over-alkylation, enamine reduction)Clean (Mainly unreacted starting material)
Scalability Low (Aldehyde stability issues)High (Crystalline tosylate intermediate)

Senior Scientist Insight:

"Avoid using 4-(2-chloroethyl)piperidine hydrochloride directly with azepane. The free amine on the piperidine will compete with the azepane, leading to uncontrollable oligomerization. Always use an N-protected electrophile."

Module 2: Experimental Protocol (Optimized Alkylation)

Workflow Visualization

The following diagram illustrates the critical control points (CCPs) in the recommended pathway.

SynthesisWorkflow Start Start: N-Boc-4-piperidineethanol Act Activation (TsCl, Et3N, DCM) Start->Act Step 1 Inter1 Intermediate 1: Tosylate/Mesylate Act->Inter1 Yield >90% Coup Coupling (Azepane, K2CO3, KI, CH3CN) Inter1->Coup Step 2 CCP: Finkelstein Cond. Inter2 Intermediate 2: N-Boc-Protected Product Coup->Inter2 Alkylation Purify Purification (Silica Gel / Recryst) Inter2->Purify CCP: Remove Azepane Deprot Deprotection (HCl/Dioxane) Purify->Deprot Step 3 Final Final Product: Dihydrochloride Salt Deprot->Final Precipitation

Caption: Optimized 3-step synthesis workflow. CCP = Critical Control Point.

Detailed Protocol
Step 1: Activation (Preparation of the Electrophile)
  • Reagents: N-Boc-4-(2-hydroxyethyl)piperidine (1.0 eq), p-Toluenesulfonyl chloride (1.2 eq), TEA (2.0 eq), DMAP (0.1 eq).

  • Solvent: Dichloromethane (DCM).[1]

  • Procedure: Stir at 0°C to RT. Wash with 1N HCl and Brine.

  • Checkpoint: Ensure the tosylate is a white solid/crystalline. Oils indicate residual solvent or impurities.

Step 2: The Coupling (The Critical Step)
  • Reagents: N-Boc-4-(2-tosyloxyethyl)piperidine (1.0 eq), Azepane (1.2 eq) , K2CO3 (2.0 eq), KI (0.1 eq) .

  • Solvent: Acetonitrile (Reagent Grade).

  • Conditions: Reflux (80°C) for 12–16 hours.

  • Why KI? Potassium Iodide acts as a Finkelstein catalyst, converting the Tosylate to a transient, highly reactive Iodide in situ, significantly increasing the reaction rate and conversion [1].

Step 3: Deprotection & Salt Formation
  • Reagents: 4M HCl in Dioxane.

  • Procedure: Dissolve purified Intermediate 2 in dry dioxane. Add HCl dropwise at 0°C. Stir at RT for 2 hours.

  • Workup: The product precipitates as the dihydrochloride salt. Filter and wash with diethyl ether. Do not neutralize unless necessary; the free base is hygroscopic and absorbs CO2.

Module 3: Troubleshooting Guide (FAQs)

Issue 1: Low Conversion / "Stalled" Reaction

Symptom: TLC shows remaining Tosylate starting material after 24 hours.

  • Cause: Azepane is a secondary amine but can be sterically hindered by the 7-membered ring conformation. The Tosylate leaving group might be too slow.

  • Fix: Add 0.2 eq of Potassium Iodide (KI) . This switches the mechanism to an Iodide displacement (faster kinetics).

  • Fix: Switch solvent to DMF and heat to 90°C. (Note: DMF is harder to remove; requires thorough aqueous workup).

Issue 2: "Sticky Oil" Product (Purification Failure)

Symptom: The final product is a brown gum that refuses to crystallize.

  • Cause: You likely attempted to isolate the free base diamine. The free base is extremely polar and holds onto water/solvents.

  • Fix: Isolate as the HCl salt. Dissolve the crude oil in a minimum amount of MeOH/EtOH and add Et2O or Acetone to induce precipitation of the dihydrochloride salt.

  • Prevention: Purify the N-Boc intermediate (Step 2 product) by column chromatography (Hexane/EtOAc) before deprotection. It is non-polar and separates easily from excess Azepane.

Issue 3: Impurity at RRT 0.8 (Dimerization)

Symptom: Mass spec shows a peak at [M+M]+ or similar high molecular weight.

  • Cause: If you used a di-halide linker (e.g., 1-bromo-2-chloroethane) with unprotected piperidine, the piperidine reacted with itself.

  • Fix: Strictly adhere to the N-Protection strategy . Ensure your starting material is >98% N-Boc-4-(2-hydroxyethyl)piperidine.

Module 4: Impurity Profile & Specifications

Impurity TypeOriginRemoval Strategy
Azepane (Residual) Excess reagent from Step 2Silica Column (Step 2). Azepane is much more polar than the N-Boc product.
Elimination Product Elimination of Tosylate to form Vinyl-PiperidineLower reaction temp; Avoid strong bases like NaH. Use K2CO3.
Hydrolysis Product Water entering reaction (Hydrolysis of Tosylate)Use anhydrous Acetonitrile. Dry K2CO3 before use.

References

  • Finkelstein Reaction Mechanism: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Azepane Synthesis & Utility : Ruffoni, A., et al. "Synthesis of poly-substituted azepanes by dearomative ring-expansion of nitroarenes."[2] Nature Chemistry, 2024.

  • Commercial Reference : 1-[2-(4-piperidinyl)ethyl]azepane dihydrochloride (CAS 1220035-80-2).[3] Sinfoo Biotech Catalog.

  • Piperidine Ring Expansion : "Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion."[4] Journal of the Chemical Society, Perkin Transactions 1.

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride

The following technical guide is structured as a Tier-3 Support Resource for process chemists and researchers. It synthesizes standard medicinal chemistry protocols with specific scale-up considerations for the target mo...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier-3 Support Resource for process chemists and researchers. It synthesizes standard medicinal chemistry protocols with specific scale-up considerations for the target molecule.

Case ID: SC-AZE-PIP-04 Status: Operational Guide Applicable For: Process Chemistry, Lead Optimization, Scale-Up (10g – 100g range)

Executive Summary & Chemical Profile[1][2][3]

Target Molecule: 1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride Core Structure: A bicyclic system featuring a seven-membered azepane ring linked via an ethyl chain to the C4 position of a piperidine ring. Chemical Challenges:

  • Regioselectivity: Ensuring the linkage occurs at the piperidine C4 position, not the Nitrogen.

  • Polymerization Risk: The unprotected piperidine contains a nucleophilic secondary amine and an electrophilic tail, leading to self-polymerization if not protected.

  • Salt Hygroscopicity: The dihydrochloride salt is prone to deliquescence if crystallization solvents are not strictly controlled.

Synthetic Strategy: The Convergent N-Protection Route

To ensure high fidelity during scale-up, we recommend a Convergent Alkylation Strategy using N-Boc protection. This prevents the formation of "head-to-tail" piperidine polymers and simplifies purification.

Visual Workflow (Pathway Logic)

The following diagram illustrates the critical path, including the specific activation and deprotection steps required to maintain yield integrity.

SynthesisPathway Start Start: N-Boc-4-(2-hydroxyethyl)piperidine Step1 Step 1: Activation (Mesylation) Start->Step1 MsCl, TEA DCM, 0°C Inter1 Intermediate A: Mesylate/Tosylate Step1->Inter1 Step2 Step 2: N-Alkylation (+ Azepane) Inter1->Step2 Azepane (1.2 eq) K2CO3, MeCN, Reflux Inter2 Intermediate B: N-Boc-Protected Base Step2->Inter2 Step3 Step 3: Deprotection & Salt Formation Inter2->Step3 HCl (4M in Dioxane) or HCl/IPA Final Target: 1-[2-(4-Piperidinyl)ethyl]azepane Dihydrochloride Step3->Final Crystallization

Caption: Figure 1. Convergent synthesis preventing polymerization via N-Boc protection strategy.

Detailed Experimental Protocol

Phase 1: Activation of the Linker

Objective: Convert tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate to a reactive electrophile (Mesylate).

  • Reagents: Starting Alcohol (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (TEA, 1.5 eq), DCM (10 vol).

  • Critical Control: Addition of MsCl must be performed at 0°C to -5°C .

  • Why: Higher temperatures promote elimination of the alcohol to form the vinyl-piperidine impurity (4-vinylpiperidine derivative), which is inseparable by standard crystallization.

Phase 2: Nucleophilic Displacement (The Azepane Coupling)

Objective: Attach the azepane ring.

  • Reagents: Mesylate Intermediate (from Phase 1), Azepane (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq), Acetonitrile (MeCN).
    
  • Procedure:

    • Suspend

      
       in MeCN.
      
    • Add Azepane.[1][2][3]

    • Add Mesylate solution dropwise at RT.

    • Heat to reflux (

      
      ) for 12–16 hours.
      
  • Scale-Up Note: Do not use DMF if possible. MeCN allows for easier solvent swap during workup. DMF residues can complicate the subsequent crystallization.

Phase 3: Deprotection & Salt Crystallization

Objective: Remove Boc group and form the 2HCl salt.

  • Reagents: 4M HCl in Dioxane or Isopropanol (IPA).

  • Procedure:

    • Dissolve the oily N-Boc intermediate in minimal IPA.

    • Add HCl solution (4.0 eq) at

      
      . (Exothermic!).[4]
      
    • Stir for 4 hours. A white precipitate should form.

    • Maturation: Dilute with Acetone or

      
       to drive precipitation. Filter under 
      
      
      
      .

Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by users during scale-up.

Issue: "My final product is a sticky gum, not a powder."

Diagnosis: Hygroscopicity or Residual Solvent. Root Cause: The dihydrochloride salt is extremely hygroscopic. If the deprotection solvent (e.g., Dioxane/Water) is not fully removed, or if the environment is humid, the salt turns into an oil. Solution:

  • Solvent Swap: Switch the crystallization solvent to IPA/Acetone (1:3) .

  • Drying: Dry the filter cake in a vacuum oven at

    
     with a 
    
    
    
    trap.
  • Handling: Handle the final salt only in a glovebox or low-humidity room (<30% RH).

Issue: "I see a 10-15% impurity at RRT 0.9 that won't wash out."

Diagnosis: Elimination Byproduct (Vinyl Impurity). Root Cause: During Phase 1 (Mesylation) or Phase 2 (Alkylation), the reaction temperature was too high, causing elimination of the ethyl group to form tert-butyl 4-vinylpiperidine-1-carboxylate. Corrective Action:

  • Prevention: Ensure MsCl addition is strictly

    
    .
    
  • Remediation: The vinyl impurity does not react with Azepane as efficiently as the mesylate. Perform a hexane slurry of the Phase 2 intermediate before deprotection. The vinyl impurity is more lipophilic and may be washed away.

Issue: "Low yield in the alkylation step (Phase 2)."

Diagnosis: Azepane Volatility or Protonation. Root Cause: Azepane is a secondary amine.[1] If


 is not finely milled, the acid scavenging is slow, protonating the azepane and rendering it non-nucleophilic.
Solution: 
  • Use milled anhydrous

    
     or switch to 
    
    
    
    (0.1 eq catalytic loading) to boost reactivity.
  • Ensure the system is sealed; Azepane has a boiling point of ~138°C but significant vapor pressure at reflux.

Quantitative Data & Specifications

ParameterSpecificationCritical Limit
Appearance White to Off-white crystalline powderReject if yellow/gum
Purity (HPLC) > 98.0%< 95.0% requires recrystallization
Water Content (KF) < 1.0%> 2.0% causes instability
Residual Solvents Acetone < 5000 ppmICH Q3C limits
Counter-ion Chloride (1.9 – 2.1 eq)< 1.8 indicates mono-salt

Frequently Asked Questions (FAQ)

Q: Can I use reductive amination (Azepane + N-Boc-4-piperidineacetaldehyde) instead? A: Yes, but it is not recommended for scale-up >50g. The aldehyde precursor is often unstable and prone to racemization or oxidation. The alkylation route (Mesylate displacement) is more robust for manufacturing.

Q: Is the free base stable? A: The free base is an oil and is sensitive to oxidation (air) and carbamate formation (


 absorption). Always store as the dihydrochloride salt.

Q: Why is the piperidine nitrogen protected? A: Without protection, the secondary amine on the piperidine (after synthesis) competes with the azepane, leading to polymerization (Structure: Azepane-Ethyl-Piperidine-Ethyl-Piperidine...).

Q: What are the safety concerns with Azepane? A: Azepane is corrosive and flammable. It is structurally related to hexamethyleneimine.[1] Ensure good ventilation as it has a penetrating, amine-like odor and is a skin irritant [1].

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8119, Azepane. Retrieved from [Link]

  • Royal Society of Chemistry. (2002). Stereoselective and regioselective synthesis of azepane derivatives. J. Chem. Soc., Perkin Trans.[5] 1. Retrieved from [Link]

  • Defense Technical Information Center (DTIC). (1992). Piperidine Synthesis Review. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Method Validation for 1-[2-(4-Piperidinyl)ethyl]azepane

Role: Senior Application Scientist | Context: Pharmaceutical Impurity & Intermediate Analysis Executive Summary & Chemical Profile Subject: 1-[2-(4-Piperidinyl)ethyl]azepane Chemical Class: Aliphatic Diamine (Secondary/T...

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist | Context: Pharmaceutical Impurity & Intermediate Analysis

Executive Summary & Chemical Profile

Subject: 1-[2-(4-Piperidinyl)ethyl]azepane Chemical Class: Aliphatic Diamine (Secondary/Tertiary Amine) Molecular Profile: [1]

  • Basicity: High (contains both a piperidine secondary amine and an azepane tertiary amine).

  • Polarity: Moderate to High.

  • Chromophore: Negligible (lacks conjugated

    
    -systems). UV detection is viable only at low wavelengths (<210 nm) or via derivatization.
    
  • Analytical Challenge: Severe peak tailing due to silanol interactions, low UV sensitivity, and high potential for carryover.

Guidance Scope: This guide details the validation of an LC-MS/MS method (preferred) or High-pH HPLC-CAD method for this compound, adhering to ICH Q2(R2) guidelines.

Core Analytical Workflow (Protocol)

The following protocol is designed to mitigate the "sticky" nature of aliphatic amines while ensuring high sensitivity.

Methodology: High-pH Reverse Phase LC-MS/MS

ParameterSpecificationRationale
Column Hybrid C18 (e.g., XBridge BEH C18), 2.1 x 100 mm, 1.7 or 2.5 µmHybrid particles withstand high pH (up to 12). High pH deprotonates the amines, preventing secondary interactions with silanols.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0)High pH ensures the analyte is in its neutral (free base) form, improving peak shape and retention.
Mobile Phase B Acetonitrile (LC-MS Grade)Aprotic solvent suitable for MS; lower backpressure than Methanol.
Gradient 5% B to 95% B over 10 minsStandard scouting gradient; adjust based on matrix complexity.
Flow Rate 0.3 - 0.4 mL/minOptimal for electrospray ionization (ESI) efficiency.
Detection ESI (+) MS/MS (MRM Mode)Essential: The molecule lacks a strong chromophore. MRM provides specificity and sensitivity.
Needle Wash Strong organic (MeOH:ACN:IPA + 0.1% Formic Acid)Critical to remove "sticky" amine residues from the injector.

Visualizing the Validation Logic

The following diagram outlines the decision-making process for validating this specific amine, emphasizing the critical "System Suitability" step often failed by basic compounds.

MethodValidation Start Start: Method Validation 1-[2-(4-Piperidinyl)ethyl]azepane ChemProp Analyze Chemical Properties (Basic Diamine, No Chromophore) Start->ChemProp SelectDet Select Detection Mode ChemProp->SelectDet MS_Path LC-MS/MS (Preferred) High Sensitivity SelectDet->MS_Path Trace Analysis UV_Path HPLC-UV/CAD (Limit Test Only) SelectDet->UV_Path Assay (>0.1%) Opt_pH Optimize Mobile Phase pH (Target pH > pKa ~ 10) MS_Path->Opt_pH UV_Path->Opt_pH SST System Suitability Test (Tailing Factor < 1.5?) Opt_pH->SST Fail_SST FAIL: Tailing > 1.5 SST->Fail_SST Pass_SST PASS: Proceed to Validation SST->Pass_SST Fix_Silanol Troubleshoot: 1. Increase pH 2. Change to Hybrid Column 3. Add Buffer Fail_SST->Fix_Silanol Val_Params Execute ICH Q2(R2) Modules: Specificity, Linearity, Accuracy Pass_SST->Val_Params Fix_Silanol->SST

Caption: Logical workflow for validating basic aliphatic amines, prioritizing pH control to ensure system suitability before full ICH execution.

Troubleshooting Guide & FAQs

This section addresses specific failure modes users encounter with 1-[2-(4-Piperidinyl)ethyl]azepane.

Q1: I am seeing severe peak tailing (Tailing Factor > 2.0). How do I fix this?

  • Root Cause: The secondary and tertiary amines are protonated at neutral/acidic pH, interacting strongly with residual silanols on the silica column support.

  • Solution:

    • Switch to High pH: Use 10mM Ammonium Bicarbonate (pH 10.0) or 0.1% Ammonium Hydroxide. At this pH, the amine is neutral and interacts only with the C18 ligand.

    • Column Choice: Ensure you are using a "Hybrid" particle (e.g., BEH, Gemini-NX) that is rated for pH > 10. Do not use standard silica columns at this pH.

    • Alternative: If you must use low pH (e.g., for MS sensitivity reasons, though ESI+ works fine at high pH for amines), add an ion-pairing agent like TFA (0.05%), but be aware this suppresses MS signal.

Q2: My linearity at low concentrations (LOQ level) is failing. Why?

  • Root Cause: Adsorption. The molecule is sticking to glass vials, injector ports, or tubing.

  • Solution:

    • Diluent: Do not use 100% aqueous diluent. Use at least 20-30% organic solvent (Methanol/Acetonitrile) in the sample diluent.

    • Vials: Use deactivated glass (silanized) or polypropylene vials.

    • Passivation: Pre-inject a high-concentration standard to "coat" active sites in the system before running the calibration curve.

Q3: I cannot detect the compound using my standard UV detector at 254 nm.

  • Root Cause: 1-[2-(4-Piperidinyl)ethyl]azepane is an aliphatic amine. It has no conjugated double bonds to absorb UV light at 254 nm.

  • Solution:

    • Change Wavelength: Set UV to 205 nm or 210 nm. Note: You must use UV-transparent solvents (Phosphate buffer/Acetonitrile) and avoid Acetone/Methanol cutoffs.

    • Switch Detector: Use a Charged Aerosol Detector (CAD) or ELSD, which detects non-chromophoric species.

    • Derivatization: If HPLC-UV is mandatory, perform pre-column derivatization with FMOC-Cl or Dansyl Chloride to add a chromophore.

Q4: I see "Ghost Peaks" in my blank injections.

  • Root Cause: Carryover. The basic amine is adhering to the injector needle or valve rotor seal.

  • Solution:

    • Aggressive Wash: Implement a dual-solvent wash.

      • Wash 1 (Organic): 40% Acetonitrile / 40% Isopropanol / 20% Water + 0.1% Formic Acid.

      • Wash 2 (Aqueous): 90% Water / 10% Acetonitrile.

    • Valve Material: If possible, use a PEEK rotor seal instead of Vespel, as Vespel can adsorb amines at high pH.

Validation Parameters (ICH Q2(R2) Compliance)

When validating the method for this specific structure, pay special attention to the following:

ParameterAcceptance Criteria (Trace Analysis)Specific Consideration for this Molecule
Specificity No interference at RT (Resolution > 1.5)Check for interference from other amines (e.g., synthesis precursors like piperidine or azepane).
Linearity

Range must cover LOQ to 120% of limit. Watch for non-linearity at low ends due to adsorption.
Accuracy 70-130% (at LOQ), 80-120% (higher levels)Spike recovery experiments are critical. Ensure extraction solvent solubilizes the free base form.
Precision RSD

10% (Intermediate Precision)
If RSD is high, check the injector wash settings (carryover).
LOQ S/N

10:1
Determine experimentally. Predicted LOQ on LC-MS/MS is likely < 1 ng/mL.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[2] [Link]

  • Vyas, V. K., et al. (2010).[3] Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique.[3] Current Pharmaceutical Analysis.[3][4] [Link]

  • European Medicines Agency. (2024).[5] ICH Q2(R2) validation of analytical procedures - Scientific guideline.[Link]

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of operating parameters. Journal of Chromatography A. (Contextual grounding for High pH analysis of amines).

Sources

Reference Data & Comparative Studies

Validation

"comparative analysis of synthetic routes to functionalized azepanes"

Executive Summary: The "Medium-Ring" Challenge The azepane (hexamethyleneimine) scaffold is a privileged pharmacophore, central to therapeutics ranging from CNS agents (e.g., Galantamine analogs) to kinase inhibitors (e....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Medium-Ring" Challenge

The azepane (hexamethyleneimine) scaffold is a privileged pharmacophore, central to therapeutics ranging from CNS agents (e.g., Galantamine analogs) to kinase inhibitors (e.g., Balovaptan). However, the synthesis of seven-membered rings remains a kinetic and thermodynamic bottleneck in drug discovery. Unlike the rapid formation of 5- and 6-membered rings, azepanes suffer from significant entropic penalties during cyclization and transannular strain (Pitzer strain) in the final conformer.

This guide objectively compares the three dominant synthetic methodologies—Ring-Closing Metathesis (RCM) , Ring Expansion (Schmidt/Beckmann) , and C-H Functionalization (Lithiation) —providing decision-making frameworks based on scalability, regiocontrol, and safety.

Comparative Analysis of Synthetic Routes

Method A: Ring-Closing Metathesis (RCM)

The "Constructive" Approach

RCM is the gold standard for generating complex, non-aromatic azepanes, particularly when specific stereochemistry is required prior to cyclization.

  • Mechanism: Ru-catalyzed intramolecular olefin metathesis of diene precursors.[1]

  • Key Advantage: Allows for the installation of stereocenters on the acyclic precursor before the difficult cyclization step.

  • Critical Limitation (The "Dilution Tax"): To favor intramolecular cyclization over intermolecular oligomerization, reactions must often be run at high dilution (0.001 M – 0.01 M), severely limiting throughput.

Technical Insight: For difficult cyclizations, the Thorpe-Ingold effect (gem-dimethyl substitution) on the precursor chain can accelerate the reaction rate by orders of magnitude by pre-organizing the conformer.

Method B: Ring Expansion (Schmidt & Photochemical)

The "Growth" Approach

Ideal for converting abundant cyclohexanones or nitroarenes into azepanes. This route is often favored for scale-up due to lower solvent volumes compared to RCM.

  • Classical Schmidt: Reaction of cyclohexanones with hydrazoic acid (

    
    ).
    
    • Regioselectivity:[2][3][4] Driven by the migration of the carbon antiperiplanar to the diazonium leaving group. Generally, the more substituted carbon migrates.

    • Safety: Requires handling potentially explosive azides.[4]

  • Modern Photochemical (2024 Update): Blue-light mediated dearomative ring expansion of nitroarenes.[3][5][6]

    • Mechanism:[4][7][8][9] Conversion of nitro group to a singlet nitrene, followed by insertion.

    • Advantage:[3][4] Bypasses azide hazards; accesses complex azepanes from simple aromatics.[3]

Method C: Directed C-H Functionalization (Lithiation)

The "Divergent" Approach

Best suited for Late-Stage Functionalization (LSF). Instead of building the ring with substituents, you take a plain N-Boc-azepane and "decorate" it.

  • Mechanism: Beak’s Methodology using

    
    -BuLi/TMEDA.[10][11] The Boc group coordinates Lithium (Complex Induced Proximity Effect - CIPE), directing deprotonation selectively to the 
    
    
    
    -position.
  • Trapping: The resulting organolithium is configurationally stable at -78°C and can be trapped with electrophiles or transmetalated (Zn/Cu) for Negishi couplings.

Decision Matrix & Comparative Data

The following table summarizes the trade-offs for each methodology based on experimental yields and process parameters.

FeatureRing-Closing Metathesis (RCM)Ring Expansion (Schmidt)C-H Lithiation (Beak's)
Primary Utility De novo synthesis of chiral azepanesScale-up of simple lactamsLibrary generation (SAR)
Regiocontrol High (Pre-determined by precursor)Medium (Substrate dependent)High (

-selective)
Scalability Low (High dilution required)High (Concentrated streams)Medium (Cryogenic required)
Atom Economy Low (Loss of ethylene)High (Atom insertion)High (Substitution)
Safety Profile High (Benign reagents)Low (Azide hazards)Medium (Pyrophoric Li-reagents)
Typical Yield 70–95%60–85%50–80%
Visualizing the Selection Logic

AzepaneRouteSelection Start Target: Functionalized Azepane Chirality Is specific stereochemistry required on the ring? Start->Chirality Precursor Is the precursor a Cyclohexanone or Nitroarene? Chirality->Precursor No (Achiral/Racemic) RCM Method A: RCM (Grubbs II) Chirality->RCM Yes (De Novo) Scale Is this for >100g Scale? Precursor->Scale No (Simple Azepane start) Schmidt Method B: Ring Expansion (Schmidt/Photochem) Precursor->Schmidt Yes Scale->Schmidt Yes (Cost/Vol eff.) Lithiation Method C: C-H Lithiation (Beak's Method) Scale->Lithiation No (Discovery/SAR)

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on chirality, precursor availability, and scale.

Detailed Experimental Protocols

Protocol A: RCM for -Unsaturated Azepanes

Adapted from Grubbs et al. and recent Balovaptan intermediate syntheses.

Context: This protocol uses the "isomerization suppression" technique (addition of benzoquinone) to prevent Ruthenium hydride-induced double-bond migration.

  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the diene precursor (1.0 equiv) in anhydrous Dichloromethane (DCM) to reach a concentration of 0.005 M .

    • Note: Do not exceed 0.01 M. Concentration is the critical quality attribute (CQA) here to prevent dimerization.

  • Catalyst Addition: Add 1,4-benzoquinone (0.1 equiv) followed by Grubbs 2nd Generation Catalyst (0.05 equiv).

  • Reaction: Reflux the mixture (40°C) under a stream of Argon for 4–12 hours.

    • Process Control: Monitor by TLC.[1] If conversion stalls, add a second portion of catalyst (0.02 equiv).

  • Workup: Cool to room temperature. Add activated carbon (50 wt% relative to catalyst) and stir for 30 minutes to sequester Ruthenium species. Filter through a Celite pad.[1]

  • Purification: Concentrate the filtrate in vacuo. Purify via flash chromatography (SiO2).

Protocol B: -Lithiation/Trapping of N-Boc Azepane

Based on Beak’s Methodology for asymmetric deprotonation.

Context: This method requires strict cryogenic control to maintain the configurational stability of the dipole-stabilized organolithium intermediate.

  • Setup: Flame-dry a 3-neck flask and purge with

    
    . Add N-Boc-azepane  (1.0 equiv) and anhydrous diethyl ether (0.2 M).
    
    • Why Ether? THF can sometimes promote non-specific protonation or decomposition at higher temperatures; Ether is standard for Beak's chemistry.

  • Complexation: Add TMEDA (1.2 equiv). Cool the solution to -78°C (acetone/dry ice bath).

  • Lithiation: Dropwise add

    
    -BuLi  (1.2 equiv, cyclohexane solution) over 20 minutes. Maintain internal temperature below -70°C.
    
  • Incubation: Stir at -78°C for 60 minutes. The solution typically turns light yellow.

  • Trapping: Add the electrophile (e.g., Methyl Iodide, 1.5 equiv) dissolved in minimal ether.

  • Quench: After 2 hours at -78°C, quench with saturated aqueous

    
     while cold. Warm to room temperature and extract with ether.
    

Mechanistic Visualization: The RCM Cycle

Understanding the catalytic cycle is crucial for troubleshooting stalled reactions. The release of ethylene is the driving force.

RCM_Cycle Precursor Diene Precursor Metallacycle1 Metallacyclobutane I Precursor->Metallacycle1 + Ru Catalyst Ru_Init Active Ru=CH2 Intermed Ru-Alkylidene Intermediate Metallacycle1->Intermed - Ethylene Metallacycle2 Metallacyclobutane II Intermed->Metallacycle2 Intramolecular Cyclization Metallacycle2->Ru_Init Cycle Closes Product Azepane Product Metallacycle2->Product + Ru=CH2 (Regenerated) Ethylene Ethylene (Gas)

Figure 2: Simplified catalytic cycle for Ring-Closing Metathesis. Efficient removal of ethylene gas is essential to drive the equilibrium forward.

References

  • Grubbs, R. H., et al. (2006). Olefin Metathesis: The Early Days and the Development of Ruthenium Catalysts. Nobel Lecture.

  • Beak, P., & Lee, W. K. (1993).[12]

    
    -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from Boc Derivatives of Cyclic Amines. Journal of Organic Chemistry. 
    
  • Aubé, J., et al. (1991). Intramolecular Schmidt Reaction of Alkyl Azides.[13] Journal of the American Chemical Society.[12]

  • Leonori, D., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.[3][5][6] Nature Chemistry.

  • BenchChem Protocols. (2025). Synthesis of Azepane-Based Scaffolds: Application Notes.

Sources

Comparative

"benchmarking the synthetic efficiency of different azepane synthesis methods"

Topic: Benchmarking the Synthetic Efficiency of Different Azepane Synthesis Methods Content Type: Technical Comparison Guide Audience: Senior Chemists, Process Engineers, and Drug Discovery Researchers Executive Summary:...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking the Synthetic Efficiency of Different Azepane Synthesis Methods Content Type: Technical Comparison Guide Audience: Senior Chemists, Process Engineers, and Drug Discovery Researchers

Executive Summary: The Medium-Ring Challenge

The azepane (hexamethyleneimine) scaffold is a privileged structure in medicinal chemistry, serving as the core for therapeutics like Balovaptan (vasopressin antagonist) and Setipiprant . However, constructing 7-membered rings presents a unique thermodynamic paradox:

  • Enthalpic Strain: Torsional strain and transannular interactions (Prelog strain) are higher than in 6-membered rings.

  • Entropic Barrier: The probability of chain ends meeting is significantly lower than for 5- or 6-membered rings.

As a Senior Application Scientist, I have benchmarked three dominant methodologies—Ring-Closing Metathesis (RCM) , Ring Expansion (Schmidt/Beckmann) , and Intramolecular Reductive Amination (IRA) —to determine which offers the optimal balance of yield, atom economy, and scalability for specific drug development phases.

Method A: Ring-Closing Metathesis (RCM)

The Architect’s Choice for Complex Scaffolds

RCM has displaced classical cyclization for early-stage discovery because it trades atom economy for structural modularity . It is the only method that reliably closes the ring regardless of steric bulk at the


-position.
Mechanism & Causality

The reaction is driven by the release of volatile ethylene gas (Le Chatelier’s principle), which compensates for the unfavorable entropy of formation.

  • Critical Parameter: Dilution. To prevent intermolecular oligomerization (ADMET), reactions must be run at high dilution (

    
     M).
    
  • Catalyst Selection: Second-generation Grubbs (G-II) or Hoveyda-Grubbs catalysts are required for sterically hindered amides or sulfonamides.

Standardized Protocol: Synthesis of

-Boc-2,3,4,7-tetrahydro-1H-azepine

Self-Validating Step: The disappearance of the terminal alkene signals (


 5.0–6.0 ppm) in 

H NMR confirms cyclization.
  • Preparation: Dissolve

    
    -diallyl-tert-butylcarbamate (1.0 equiv) in anhydrous DCM.
    
    • Note: Degas solvent with Argon for 15 mins. Ruthenium carbenes are sensitive to O

      
       over long reaction times.
      
  • Dilution: Adjust concentration to 0.005 M .

  • Catalysis: Add Grubbs II catalyst (2–5 mol%).

  • Reaction: Reflux (40°C) for 4–12 hours.

  • Quenching: Add ethyl vinyl ether (50 equiv) to deactivate the Ru-carbene. Stir for 30 mins.

  • Purification: Concentrate and pass through a silica plug to remove Ru residues (often colored).

Performance Data:

  • Yield: 85–96%

  • Atom Economy: Moderate (Loss of C

    
    H
    
    
    
    )
  • Scalability: Low (High dilution requires massive solvent volumes).

Method B: Schmidt Ring Expansion

The Industrial Workhorse for Lactams

For generating azepan-2-ones (caprolactams) from cheap cyclic ketones, the Schmidt reaction is unbeatable in cost-efficiency. However, it requires strict safety protocols due to the use of hydrazoic acid (


).
Mechanism & Causality

The reaction proceeds via the addition of


 to a ketone, followed by a 1,2-migration of an alkyl group.
  • Regioselectivity: In unsymmetrical ketones, the group best able to stabilize a positive charge (migratory aptitude) typically migrates. This is the method's "Achilles' heel" for complex substrates.

  • Safety Control: Use TMSN

    
      with Triflic acid (TfOH) instead of 
    
    
    
    to minimize explosion risks and improve yield.
Standardized Protocol: Cyclohexanone to Azepan-2-one

Self-Validating Step: Evolution of


 gas ceases; IR shows shift from ketone (

cm

) to amide (

cm

).
  • Setup: Cool a solution of substituted cyclohexanone (1.0 equiv) in DCM to 0°C.

  • Acidification: Add TfOH (2.0 equiv) dropwise.

  • Addition: Slowly add TMSN

    
     (1.5 equiv) via syringe pump to control 
    
    
    
    evolution.
    • Caution: Do not allow temperature to exceed 5°C during addition.

  • Rearrangement: Warm to RT and stir for 2–4 hours.

  • Workup: Neutralize with sat.

    
    . Extract with DCM.[1][2]
    

Performance Data:

  • Yield: 78–99%[3]

  • Atom Economy: High (Only

    
     lost).
    
  • Scalability: High (Flow chemistry recommended for safety).

Method C: Intramolecular Reductive Amination (IRA)

The Stereochemist’s Tool

When chirality is non-negotiable, IRA is superior. By starting with a chiral amino-aldehyde (often from oxidative cleavage of a chiral carbocycle), the stereochemistry is preserved.

Mechanism & Causality

This is a kinetic cyclization. The intermediate iminium ion is reduced in situ.

  • Baldwin’s Rules: 7-Endo-trig cyclization is favored.

  • Reagent Choice:

    
     is preferred over 
    
    
    
    because it selectively reduces the iminium ion without touching the aldehyde precursor.
Standardized Protocol: 6-Amino-hexanal to Azepane
  • Precursor Generation: Ozonolysis of a substituted cyclohexene followed by reductive workup (

    
    ) to generate the amino-aldehyde.
    
  • Cyclization: Dissolve crude amino-aldehyde in DCE (0.1 M).

  • Reduction: Add

    
     (1.5 equiv) and AcOH (1.0 equiv).
    
  • Time: Stir at RT for 16 hours.

Performance Data:

  • Yield: 60–85%

  • Atom Economy: High (Loss of H

    
    O).
    
  • Scalability: Moderate.[4]

Benchmarking Analysis

The following table contrasts the three methods based on experimental realities in a drug discovery context.

MetricRCM (Method A) Schmidt Expansion (Method B) Reductive Amination (Method C)
Primary Utility Complex, unsaturated scaffoldsSimple lactams / Scale-upChiral, saturated azepanes
Avg. Isolated Yield 87 - 96% 78 - 99%60 - 85%
Atom Economy Low (Ethylene loss)High (N

loss)
High (H

O loss)
Scalability Poor (Dilution limit)Excellent (Flow compatible)Moderate
Cost Driver Catalyst (Ru)Safety (Azide handling)Precursor Synthesis
Key Risk Isomerization / OligomersRegioselectivity (Mixtures)Polymerization
Visualizations
Figure 1: Decision Logic for Method Selection

Caption: Strategic decision tree for selecting the optimal azepane synthesis route based on substrate constraints.

AzepaneDecisionTree Start Target: Azepane Scaffold IsLactam Is the target a Lactam (C=O)? Start->IsLactam HasChirality Is specific chirality required? IsLactam->HasChirality No (Amine Target) Schmidt Method B: Schmidt/Beckmann (High Atom Economy) IsLactam->Schmidt Yes (Ketone Precursor) Bulk Is the ring sterically hindered? HasChirality->Bulk No IRA Method C: Reductive Amination (Preserves Stereocenters) HasChirality->IRA Yes (Chiral Pool Start) Bulk->IRA Low Steric Bulk RCM Method A: RCM (Force Cyclization) Bulk->RCM High Steric Bulk

Figure 2: Mechanistic Pathway of Schmidt Ring Expansion

Caption: Mechanism showing the critical migration step determining regioselectivity in azepane formation.

SchmidtMechanism Ketone Cyclohexanone (Substrate) AzideAdd Azidohydrin Intermediate Ketone->AzideAdd + HN3 / H+ Diazo Iminodiazonium Ion (-H2O) AzideAdd->Diazo - H2O Migration 1,2-Alkyl Migration (-N2) Diazo->Migration Rate Limiting Product Azepan-2-one (Lactam) Migration->Product Tautomerization

References
  • Organic Chemistry Portal. (2025). Ring-Closing Metathesis (RCM). Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines. Retrieved from [Link]

  • ACS Catalysis. (2020).[3] Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. Retrieved from [Link]

  • MDPI. (2012). A Facile Solvent Free Claisen-Schmidt Reaction. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 1-[2-(4-Piperidinyl)ethyl]azepane Dihydrochloride

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond the benchtop.

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond the benchtop. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride, ensuring that its management at the end of its use is as meticulous as its synthesis.

Hazard Assessment and Characterization

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is paramount. While this specific molecule may not have an exhaustive toxicological profile, we can infer its potential risks from its classification and the properties of structurally related compounds like piperidine and azepane derivatives.

1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride (CAS No. 1220035-80-2) is classified with the following hazard statements.[1] This initial assessment mandates that the compound be treated as a hazardous substance.

Hazard StatementClassificationImplication for Handling and Disposal
H315 Causes skin irritationDirect contact with skin must be avoided. All waste and contaminated materials are considered skin irritants.
H319 Causes serious eye irritationPotential for significant eye damage necessitates stringent eye protection. Waste materials can cause severe irritation.
H335 May cause respiratory irritationInhalation of dust or aerosols must be prevented. Disposal procedures should minimize airborne particles.

Based on analogous dihydrochloride salts and piperidine-containing structures, it is prudent to assume the compound may also be harmful if swallowed.[2][3] Furthermore, upon combustion, it may produce toxic gases, including nitrogen oxides and hydrogen chloride.[3] Therefore, under no circumstances should this chemical be disposed of via standard drain or solid waste streams .[4]

Essential Safety Protocols: PPE and Engineering Controls

Given the hazard profile, the following personal protective equipment (PPE) and engineering controls are mandatory when handling the compound and its waste.

  • Eye Protection : Wear chemical splash goggles that meet OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[5]

  • Hand Protection : Use chemical-resistant nitrile gloves.

  • Body Protection : A standard laboratory coat is required. For significant quantities or in case of a spill, impervious clothing may be necessary.[6]

  • Engineering Controls : All handling of the solid compound and preparation of its waste container must be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.[2][7]

  • Emergency Facilities : An eyewash station and a safety shower must be readily accessible in the immediate work area.[2][5]

The Disposal Workflow: From Bench to Final Disposition

The proper disposal of 1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride is a multi-step process that begins the moment the material is designated as waste. The following workflow ensures compliance and safety at every stage.

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_ehs Institutional & External Procedures start Material Designated as Waste (Unused reagent, contaminated labware, etc.) classify Classify as Hazardous Waste (per RCRA Guidelines) start->classify Step 1 segregate Segregate as Solid Organic Waste (Avoid mixing with incompatible materials like strong oxidizers, acids, or bases) classify->segregate Step 2 container Select a Dedicated, Compatible, Leak-Proof Waste Container segregate->container Step 3 labeling Label Container with: 'Hazardous Waste' Chemical Name & CAS Number Date & Hazard Pictograms container->labeling Step 4 storage Store in Designated Satellite Accumulation Area (SAA) (Secure, ventilated, with secondary containment) labeling->storage Step 5 contact_ehs Contact Institutional EHS Office for Waste Pickup Request storage->contact_ehs Step 6 disposal Disposal by Licensed Waste Management Contractor contact_ehs->disposal Step 7 end Final Disposition (High-Temperature Incineration) disposal->end Step 8

Caption: Waste Disposal Decision Workflow for 1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride.

Detailed On-Site Waste Accumulation Protocol

This protocol covers the in-laboratory steps outlined in the workflow diagram.

4.1. Waste Classification and Segregation The first and most critical step is to classify the waste. According to the Resource Conservation and Recovery Act (RCRA), any material with hazardous characteristics must be managed as hazardous waste. Given its irritant properties, 1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride waste falls into this category.

  • Action : Designate all materials contaminated with this compound (e.g., unused chemical, contaminated gloves, weigh boats, paper towels from a spill) as hazardous waste.

  • Causality : Proper classification is a legal requirement enforced by the EPA and is the foundation of safe disposal, ensuring the waste is not mishandled or released into the environment.[8][9]

  • Segregation : This waste must be collected separately from other waste streams.[10] Do not mix it with liquids, sharps, or incompatible chemicals such as strong oxidizing agents, acids, or bases, which could cause a hazardous reaction.[5]

4.2. Container Selection and Labeling The integrity of the disposal process relies on proper containment.

  • Action : Select a wide-mouth, solid waste container made of a material compatible with the chemical (e.g., high-density polyethylene, HDPE). The container must have a secure, screw-on lid to prevent leaks.[4][10]

  • Causality : Using a compatible container prevents chemical degradation of the container itself, which could lead to spills. A sealed lid prevents the release of vapors and protects lab personnel.[11]

  • Labeling : The container must be clearly and accurately labeled before any waste is added. The label must include:

    • The words "Hazardous Waste"[4]

    • The full chemical name: "1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride"

    • The CAS Number: "1220035-80-2"

    • The date accumulation started.

    • Appropriate hazard pictograms (e.g., exclamation mark for irritant).

4.3. Storage in a Satellite Accumulation Area (SAA) Designated storage areas are required to safely accumulate waste before pickup.

  • Action : Store the sealed and labeled waste container in your laboratory's designated SAA. This area should be clearly marked, located away from general lab traffic, and ideally within secondary containment (such as a spill tray) to contain any potential leaks.[4]

  • Causality : Storing waste in a designated SAA ensures it is managed safely, prevents accidental use, and facilitates efficient pickup by your institution's environmental health and safety team. The container must remain closed at all times except when waste is being added.[4]

Final Disposal and Spill Management

5.1. Arranging for Final Disposal The final disposal of this chemical waste must be handled by professionals.

  • Action : Follow your institution's specific procedures to request a waste pickup from the Environmental Health and Safety (EHS) department.[4] They will coordinate with a licensed and certified hazardous waste disposal contractor.

  • Causality : Federal and state regulations mandate that hazardous waste be transported, treated, and disposed of by permitted facilities to ensure "cradle-to-grave" management.[12]

  • Recommended Method : The preferred and most effective disposal method for this type of organic compound is high-temperature incineration in a facility equipped with afterburners and scrubbers.[4][13] This process ensures the complete destruction of the molecule and neutralizes harmful combustion byproducts.

5.2. Emergency Spill Procedures In the event of an accidental spill:

  • Evacuate : Immediately alert others and evacuate the immediate area.

  • Protect : Don appropriate PPE, including respiratory protection if the spill generates dust.

  • Contain : Cover the spill with an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels directly on a large spill.

  • Collect : Carefully sweep or scoop the absorbed material into your labeled hazardous waste container.[7]

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[4]

  • Report : Report the incident to your laboratory supervisor and EHS department as per institutional policy.[4]

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Vertex. Retrieved from [Link]

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Triumvirate Environmental. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). Cymer. Retrieved from [Link]

  • Safety Data Sheet for 1-(4-Bromophenyl)piperidine. (n.d.). AGF Bioscience. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • Best Practices for Managing Laboratory Waste. (2025, October 23). Republic Services. Retrieved from [Link]

  • Learn the Basics of Hazardous Waste. (2025, March 24). US EPA. Retrieved from [Link]

  • What are Federal and State Hazardous Waste Regulations? (2022, April 19). Hazardous Waste Experts. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. Retrieved from [Link]

  • EPA Hazardous Waste Regulations. (n.d.). Study.com. Retrieved from [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved from [Link]

  • Hazardous Substance Fact Sheet for Piperazine Dihydrochloride. (n.d.). New Jersey Department of Health. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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